Product packaging for 1-(4-Bromopiperidin-1-yl)ethanone(Cat. No.:CAS No. 1082915-85-2)

1-(4-Bromopiperidin-1-yl)ethanone

Cat. No.: B1291871
CAS No.: 1082915-85-2
M. Wt: 206.08 g/mol
InChI Key: IJQWPBRRNBHHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-Bromopiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C7H12BrNO and its molecular weight is 206.08 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Bromo-piperidin-1-yl)-ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12BrNO B1291871 1-(4-Bromopiperidin-1-yl)ethanone CAS No. 1082915-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromopiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQWPBRRNBHHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082915-85-2
Record name 1-(4-bromopiperidin-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 1-(4-Bromopiperidin-1-yl)ethanone (CAS 1082915-85-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(4-Bromopiperidin-1-yl)ethanone, a key intermediate in pharmaceutical and chemical synthesis. It covers its physicochemical properties, safety and handling protocols, and its role as a versatile building block in the development of more complex molecules.

Core Properties and Specifications

This compound is a heterocyclic compound frequently utilized in medicinal chemistry and organic synthesis. Its structural features, particularly the acetylated piperidine ring with a bromine substituent, make it a valuable precursor for introducing the 4-bromopiperidine moiety into larger molecular scaffolds.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 1082915-85-2[1][2][3][4][5]
Molecular Formula C₇H₁₂BrNO[1][2][6]
Molecular Weight 206.08 g/mol [1][2]
Physical Form Solid[1]
Purity Typically available as 95% or higher[1]
SMILES Code CC(N1CCC(Br)CC1)=O[2]
InChI Key IJQWPBRRNBHHRW-UHFFFAOYSA-N[1]
InChI InChI=1S/C7H12BrNO/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5H2,1H3[1]
Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

ParameterRecommendationReference
Storage Temperature 2-8°C[2][7]
Storage Conditions Keep container tightly closed in a dry, well-ventilated place. Store under an inert gas atmosphere to protect from moisture.[2][8]

Synthesis and Role in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a critical structural motif and intermediate in the synthesis of novel therapeutic agents. The piperidine ring is a common feature in many approved drugs, and the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions.

Its application as a building block is fundamental in constructing lead compounds for drug discovery programs. For instance, piperidine derivatives are explored for a wide range of biological targets, including as receptor agonists and antagonists.[9]

G cluster_0 Starting Materials cluster_1 Core Intermediate Synthesis cluster_2 Further Synthetic Applications Piperidine_Derivative Piperidine Derivative Target_Compound This compound (CAS 1082915-85-2) Piperidine_Derivative->Target_Compound Acetylation & Bromination Steps Acetylating_Agent Acetylating Agent (e.g., Acetic Anhydride) Acetylating_Agent->Target_Compound API_Scaffold Complex API Scaffolds Target_Compound->API_Scaffold Suzuki, Buchwald-Hartwig, or other cross-coupling reactions Lead_Compounds Lead Compounds for Drug Discovery Target_Compound->Lead_Compounds Nucleophilic Substitution

Role as a chemical intermediate in synthesis.

Experimental Protocols

General Synthetic Workflow

The diagram below outlines a conceptual workflow for the synthesis and purification of a target compound like this compound.

G Start 1. Reagent Preparation - 4-Bromopiperidine Precursor - Acetylating Agent - Solvent & Base Reaction 2. N-Acetylation Reaction - Combine reagents in reactor - Control temperature (e.g., 0°C to RT) - Stir for specified duration Start->Reaction Monitoring 3. Reaction Monitoring - Thin Layer Chromatography (TLC) - or LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Aqueous Workup - Quench reaction - Phase separation (e.g., with EtOAc/Water) - Dry organic layer Monitoring->Workup Reaction Complete Purification 5. Purification - Column Chromatography - or Recrystallization Workup->Purification Analysis 6. Characterization - NMR (¹H, ¹³C) - Mass Spectrometry - Purity Analysis (HPLC) Purification->Analysis End 7. Final Product - Pure this compound Analysis->End

A general experimental workflow for synthesis.

Note: This represents a generalized protocol. The actual choice of reagents, solvents, temperatures, and reaction times must be optimized for specific laboratory conditions. All experimental work should be preceded by a thorough literature search and risk assessment.

Safety and Handling

Safety is paramount when handling any chemical intermediate. The available data for this compound indicates that it should be handled with care.

Hazard Identification and Precautionary Statements

The following table summarizes the GHS hazard classifications found in safety data sheets.

Hazard ClassGHS CodePrecautionary StatementReference
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.
Acute aquatic hazard (Category 1)H400Very toxic to aquatic life.
Chronic aquatic hazard (Category 1)H410Very toxic to aquatic life with long lasting effects.
Personal Protective Equipment (PPE) P280Wear protective gloves/protective clothing/eye protection/face protection.[8]
Handling P264, P270, P273Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment.
Emergency Response (If Swallowed) P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8]
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Note: Some safety data sheets for related brominated compounds suggest higher toxicity (e.g., "Toxic if swallowed, in contact with skin or if inhaled").[8] Given the lack of extensive toxicological data for this specific compound, it is prudent to handle it with the appropriate engineering controls (e.g., fume hood) and comprehensive personal protective equipment.[8]

Conclusion

This compound (CAS 1082915-85-2) is a valuable chemical intermediate with established applications in the synthesis of complex organic molecules for pharmaceutical and research purposes. While comprehensive experimental and toxicological data are not widely published, its known properties and structural features confirm its utility as a versatile building block. Researchers and drug development professionals should handle this compound with appropriate safety precautions, recognizing its potential hazards and its utility in advancing medicinal chemistry projects.

References

physical and chemical properties of 1-(4-Bromopiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Bromopiperidin-1-yl)ethanone, a valuable building block in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing key data on its characteristics, synthesis, and potential applications.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₂BrNO[1]
Molecular Weight 206.08 g/mol [1]
Appearance Solid[1]
Boiling Point (Predicted) 295.4 ± 33.0 °C
Density (Predicted) 1.439 ± 0.06 g/cm³
CAS Number 1082915-85-2[1]

Synthesis and Purification

A standard method for the synthesis of this compound involves the acylation of 4-bromopiperidine. This reaction is typically carried out by treating 4-bromopiperidine with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base to neutralize the hydrogen halide byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-bromopiperidine hydrochloride

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of 4-bromopiperidine hydrochloride (1.0 eq) in anhydrous dichloromethane, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.

  • Slowly add acetyl chloride (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Synthesis_Workflow 4-Bromopiperidine HCl 4-Bromopiperidine HCl Reaction_Mixture Reaction Mixture (Dichloromethane, 0°C to RT) 4-Bromopiperidine HCl->Reaction_Mixture Acetyl Chloride Acetyl Chloride Acetyl Chloride->Reaction_Mixture Triethylamine Triethylamine Triethylamine->Reaction_Mixture Workup Aqueous Workup (NaHCO3, Brine) Reaction_Mixture->Workup Quench Purification Column Chromatography Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

A representative workflow for the synthesis of this compound.

Spectral Data

While specific experimental NMR spectra for this compound are not widely published, the expected spectral characteristics can be inferred from related N-acetylpiperidine derivatives.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group (a singlet around δ 2.1 ppm), and multiplets for the piperidine ring protons. The proton at the 4-position (CH-Br) would likely appear as a multiplet at a downfield-shifted position compared to unsubstituted piperidine.

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the acetyl group around δ 169 ppm. The carbons of the piperidine ring would appear in the aliphatic region, with the carbon bearing the bromine atom (C-4) shifted downfield.

Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by two functional groups: the tertiary amide and the secondary alkyl bromide.

  • N-Acetyl Group: The amide functionality is generally stable but can be hydrolyzed under strong acidic or basic conditions.

  • C-Br Bond: The bromine atom at the 4-position is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, making it a versatile intermediate for the synthesis of substituted piperidine derivatives.

Storage: It is recommended to store this compound in a cool, dry place, under an inert atmosphere to prevent degradation.

Reactivity_Profile Start This compound SN2 Nucleophilic Substitution (at C4-Br) Start->SN2  Nucleophile (e.g., R-NH2, R-OH, R-SH) Amide_Hydrolysis Amide Hydrolysis Start->Amide_Hydrolysis  Strong Acid or Base Product_SN2 4-Substituted-1-acetylpiperidine Derivatives SN2->Product_SN2 Product_Hydrolysis 4-Bromopiperidine + Acetic Acid Amide_Hydrolysis->Product_Hydrolysis

Key reaction pathways for this compound.

Biological Activity and Applications

The piperidine scaffold is a highly privileged motif in medicinal chemistry, found in a wide array of clinically approved drugs targeting various diseases, including cancer and central nervous system disorders.[2] The presence of the piperidine ring can enhance metabolic stability, improve pharmacokinetic properties, and reduce toxicity.[2]

Substituted piperidines have been extensively studied for a range of biological activities, including antioxidant and anti-Alzheimer properties.[3] The 4-bromo substituent on the piperidine ring of this compound serves as a convenient handle for the synthesis of diverse libraries of 4-substituted piperidine analogs. These analogs can be screened for various biological activities, making this compound a valuable starting material in drug discovery programs. The reactivity of the C-Br bond allows for the introduction of various pharmacophores to explore structure-activity relationships (SAR).[4]

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel therapeutics. Its well-defined structure and the reactivity of the bromine substituent provide a versatile platform for the generation of diverse chemical entities. This guide summarizes the essential physical and chemical properties, along with a representative synthetic protocol, to aid researchers and drug development professionals in the effective utilization of this compound in their scientific endeavors. Further experimental validation of the predicted properties and detailed biological evaluation of its derivatives are warranted to fully explore its potential.

References

Structural Analysis and Confirmation of 1-(4-Bromopiperidin-1-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural confirmation of 1-(4-Bromopiperidin-1-yl)ethanone, a key intermediate in pharmaceutical synthesis. This document outlines the expected analytical data and provides detailed experimental protocols for its synthesis and characterization, serving as a comprehensive resource for researchers in drug discovery and development.

Structural and Physicochemical Properties

This compound is a heterocyclic compound featuring a piperidine ring N-acylated with an acetyl group and substituted with a bromine atom at the 4-position.

PropertyValue
IUPAC Name This compound
Synonyms 1-Acetyl-4-bromopiperidine
Molecular Formula C₇H₁₂BrNO
Molecular Weight 206.08 g/mol
CAS Number 1082915-85-2
Appearance White to off-white solid

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the expected quantitative data from these analyses.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.20 - 4.00m1HH-4 (CH-Br)
~3.80 - 3.60m2HH-2eq, H-6eq
~3.20 - 3.00m2HH-2ax, H-6ax
~2.10s3HCH₃ (Acetyl)
~2.20 - 2.00m2HH-3eq, H-5eq
~1.90 - 1.70m2HH-3ax, H-5ax
¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR (100 MHz, CDCl₃) Spectral Data

Chemical Shift (δ, ppm)Assignment
~168.5C=O (Amide)
~50.0C-4 (CH-Br)
~45.0C-2, C-6
~35.0C-3, C-5
~21.5CH₃ (Acetyl)
Mass Spectrometry

Table 4: Predicted Mass Spectrometry (EI) Data

m/zRelative Intensity (%)Assignment
205/207Moderate[M]⁺ (isotopic pattern for Br)
162/164Moderate[M - CH₃CO]⁺
126High[M - Br]⁺
82High[Piperidine ring fragment]⁺
43Very High[CH₃CO]⁺
Infrared Spectroscopy

Table 5: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~2950 - 2850MediumC-H stretch (aliphatic)
~1645StrongC=O stretch (amide)
~1430MediumCH₂ bend
~1230StrongC-N stretch
~650MediumC-Br stretch

Experimental Protocols

Synthesis of this compound

This protocol describes the N-acetylation of 4-bromopiperidine hydrochloride.

Materials:

  • 4-Bromopiperidine hydrochloride

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-bromopiperidine hydrochloride (1.0 eq) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred suspension to neutralize the hydrochloride salt and provide a basic medium for the reaction.

  • After stirring for 15 minutes, add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Analytical Methods for Structural Confirmation

3.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2.2. Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

  • Ionization: Utilize Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Acquire the mass spectrum, ensuring to observe the molecular ion peak and characteristic fragmentation patterns.

3.2.3. Infrared Spectroscopy

  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis start 4-Bromopiperidine HCl reaction N-Acetylation Reaction start->reaction base Base (e.g., Et3N) base->reaction acetylating_agent Acetylating Agent (e.g., Acetyl Chloride) acetylating_agent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry (MS) product->ms ir Infrared Spectroscopy (IR) product->ir data_analysis Spectroscopic Data Analysis and Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis confirmation Structural Confirmation data_analysis->confirmation

Caption: Synthesis and structural analysis workflow.

An In-depth Technical Guide on the Spectroscopic Data of 1-(4-Bromopiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(4-Bromopiperidin-1-yl)ethanone. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of analogous N-acetylated piperidines and bromoalkanes.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.40m1HH-4
~3.80m2HH-2 (eq), H-6 (eq)
~3.20m2HH-2 (ax), H-6 (ax)
~2.10s3H-C(O)CH₃
~2.05m2HH-3 (eq), H-5 (eq)
~1.90m2HH-3 (ax), H-5 (ax)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~169.0C=O
~50.0C-4
~45.0C-2, C-6
~35.0C-3, C-5
~21.5-C(O)CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretch (aliphatic)
~1645StrongC=O stretch (amide)
~1440MediumC-H bend (methylene)
~1230MediumC-N stretch
~650MediumC-Br stretch

Table 4: Predicted Mass Spectrometry (EI) Data

m/zRelative IntensityAssignment
205/207 (approx 1:1)High[M]⁺ (Molecular ion)
162/164 (approx 1:1)Medium[M - CH₃CO]⁺
126Medium[M - Br]⁺
82High[C₅H₈N]⁺ (Piperidine fragment)
43Very High[CH₃CO]⁺ (Acetyl fragment)

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for solid organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1] The solvent should contain an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1] Transfer the solution to a 5 mm NMR tube.[1]

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.

  • Data Acquisition :

    • ¹H NMR : A standard one-pulse experiment is typically used. Data is acquired for a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR : A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal intensity. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

  • ATR-FTIR :

    • Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal.

    • Data Acquisition : Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

  • KBr Pellet :

    • Sample Preparation : A few milligrams of the solid sample are ground with anhydrous potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet.

    • Data Acquisition : The KBr pellet is placed in a sample holder in the IR beam path, and the spectrum is recorded. A background spectrum is typically run on the empty spectrometer.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

  • Sample Introduction : The sample is introduced into the ion source, where it is vaporized.[2][3]

  • Ionization : The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).[2][3] This high energy often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[2]

  • Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthetic organic compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

Navigating the Physicochemical Landscape of 1-(4-Bromopiperidin-1-yl)ethanone: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – This technical guide offers a comprehensive overview of the essential physicochemical properties of 1-(4-Bromopiperidin-1-yl)ethanone, a key building block in contemporary drug discovery and development. Tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document provides a framework for understanding and evaluating the solubility and stability of this compound, crucial parameters that influence its handling, formulation, and biological activity.

While specific experimental data for this compound is not extensively available in public literature, this guide furnishes detailed, standardized protocols for determining its solubility and stability profiles. The methodologies presented are grounded in established scientific principles and regulatory guidelines, enabling researchers to generate reliable and reproducible data.

Physicochemical Properties of this compound

This compound is a solid compound with the chemical formula C₇H₁₂BrNO and a molecular weight of approximately 206.08 g/mol .[1] Its structure, featuring a piperidine ring, an acetyl group, and a bromine atom, suggests a moderate polarity, which will influence its solubility in various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₂BrNO[1]
Molecular Weight206.08 g/mol [1]
AppearanceSolid[1]
PurityTypically ≥95%[1]
CAS Number1082915-85-2[2]
Storage Conditions2-8 °C, Inert atmosphere, Keep in dark place

Solubility Profile: A Critical Parameter

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Understanding the solubility of this compound in both aqueous and organic solvents is therefore of paramount importance. This section outlines the standard experimental protocols for determining kinetic and thermodynamic solubility.

Experimental Protocols for Solubility Determination

2.1.1. Kinetic Solubility Assay

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Aqueous Dilution: Add the DMSO solutions to a 96-well plate, followed by the addition of a phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation: Shake the plate at room temperature for a predetermined period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity of the solutions using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

2.1.2. Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium solubility of a compound and is considered the gold standard.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, ethanol, PBS at various pH values).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation: Solubility

The results of the solubility studies should be presented in a clear and concise tabular format.

Table 2: Illustrative Solubility Data for this compound

SolventMethodTemperature (°C)Solubility (µg/mL)Solubility (µM)
WaterThermodynamic25Hypothetical DataHypothetical Data
PBS (pH 7.4)Thermodynamic25Hypothetical DataHypothetical Data
PBS (pH 7.4)Kinetic25Hypothetical DataHypothetical Data
EthanolThermodynamic25Hypothetical DataHypothetical Data
DichloromethaneThermodynamic25Hypothetical DataHypothetical Data

Stability Assessment: Ensuring Compound Integrity

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] This section details the protocols for long-term stability studies and forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Experimental Protocols for Stability Evaluation

3.1.1. Long-Term Stability Study (ICH Q1A)

This study evaluates the stability of the compound under recommended storage conditions.

Protocol:

  • Sample Storage: Store aliquots of this compound in controlled environment chambers under long-term storage conditions (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH).[4]

  • Time Points: Pull samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analysis: Analyze the samples at each time point for appearance, purity (using a stability-indicating HPLC method), and the presence of any degradation products.

3.1.2. Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[6][7]

Protocol:

  • Stress Conditions: Expose solutions of this compound to a variety of stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for a specified period.

    • Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (MS) can be used to identify the structure of the degradants.

Data Presentation: Stability

The results from stability studies should be tabulated to show the change in purity and the formation of degradation products over time and under different stress conditions.

Table 3: Illustrative Long-Term Stability Data for this compound (25°C/60%RH)

Time (Months)AppearancePurity (%)Total Impurities (%)
0White SolidHypothetical DataHypothetical Data
3No ChangeHypothetical DataHypothetical Data
6No ChangeHypothetical DataHypothetical Data
12No ChangeHypothetical DataHypothetical Data

Table 4: Illustrative Forced Degradation Data for this compound

Stress ConditionAssay of Parent (%)% DegradationMajor Degradant (RT/m/z)
0.1 M HCl, 60°C, 24hHypothetical DataHypothetical DataHypothetical Data
0.1 M NaOH, 60°C, 24hHypothetical DataHypothetical DataHypothetical Data
3% H₂O₂, RT, 24hHypothetical DataHypothetical DataHypothetical Data
Thermal (80°C, 48h)Hypothetical DataHypothetical DataHypothetical Data
PhotolyticHypothetical DataHypothetical DataHypothetical Data

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.

G cluster_solubility Solubility Determination Workflow A Prepare Stock Solution (10 mM in DMSO) B Serial Dilution in DMSO A->B C Dispense to 96-well Plate B->C D Add Aqueous Buffer (e.g., PBS) C->D E Incubate with Shaking (2h) D->E F Measure Turbidity (Nephelometry) E->F G Determine Kinetic Solubility F->G H Add Excess Solid to Solvent I Equilibrate (24-48h Shake-Flask) H->I J Separate Solid/Liquid (Centrifuge/Filter) I->J K Analyze Supernatant/Filtrate (HPLC) J->K L Determine Thermodynamic Solubility K->L

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

G cluster_stability Stability Testing Workflow cluster_longterm Long-Term Stability cluster_forced Forced Degradation M Store at 25°C/60%RH N Pull Samples at Time Points (0, 3, 6, 12 mo) M->N O Analyze Purity (HPLC) N->O P Establish Shelf-life O->P Q Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) R Analyze Stressed Samples (HPLC-MS) Q->R S Identify Degradation Products R->S T Elucidate Degradation Pathways S->T

Caption: Workflow for Long-Term and Forced Degradation Stability Studies.

Potential Biological Context

While the specific biological targets of this compound are not well-defined in public literature, the piperidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of piperidine have shown a wide range of pharmacological activities, including anticancer and antimicrobial effects. The acetylation of compounds can also modulate their biological activity. Therefore, understanding the fundamental properties of solubility and stability is a critical first step in the exploration of the potential therapeutic applications of this compound and its analogs.

Conclusion

This technical guide provides a foundational framework for the characterization of this compound. By employing the detailed experimental protocols for solubility and stability outlined herein, researchers can generate the critical data necessary to advance their research and development efforts. The provided templates for data presentation and workflow visualizations offer a clear and structured approach to documenting and communicating these essential physicochemical properties. As a key building block in medicinal chemistry, a thorough understanding of the solubility and stability of this compound is indispensable for unlocking its full potential in the development of novel therapeutics.

References

Navigating the Unseen: A Technical Guide to the Safe Handling, Storage, and Use of 1-(4-Bromopiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the critical safety, handling, and storage protocols for 1-(4-Bromopiperidin-1-yl)ethanone, a key building block in modern pharmaceutical research and development. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide incorporates data from closely related chemical structures to provide a robust framework for risk assessment and management. Researchers must exercise caution and apply these guidelines in the context of their specific experimental conditions.

Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of this compound is paramount for its safe handling. The following table summarizes key identifiers and reported properties.

PropertyValueSource
CAS Number 1082915-85-2Multiple
Molecular Formula C₇H₁₂BrNOCymitQuimica[1]
Molecular Weight 206.08 g/mol BLDpharm[2]
Appearance SolidCymitQuimica[1]
Boiling Point 295.4±33.0 °C (Predicted)ChemicalBook[3]
Density 1.439±0.06 g/cm³ (Predicted)ChemicalBook[3]

Hazard Identification and Classification

Hazard ClassGHS CodeHazard StatementSource (Analogous Compound)
Acute Oral Toxicity H302Harmful if swallowed.Sigma-Aldrich[4][5]
Skin Irritation H315Causes skin irritation.Sigma-Aldrich[5]
Eye Irritation H319Causes serious eye irritation.Sigma-Aldrich[5]
Respiratory Irritation H335May cause respiratory irritation.Sigma-Aldrich[5]
Acute Aquatic Toxicity H400Very toxic to aquatic life.Sigma-Aldrich[4]
Chronic Aquatic Toxicity H410Very toxic to aquatic life with long lasting effects.Sigma-Aldrich[4]

Pictograms:

Exclamation MarkEnvironment

Safe Handling and Personal Protective Equipment (PPE)

A stringent adherence to safe handling practices is crucial to minimize exposure and ensure laboratory safety. The following workflow and PPE recommendations are mandatory when working with this compound.

Workflow for Safe Handling of this compound A Pre-Experiment Planning (Risk Assessment, SOP Review) B Engineering Controls (Fume Hood, Ventilated Enclosure) A->B Implement C Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->C Don D Chemical Handling (Weighing, Transfer, Reaction) C->D Proceed with E Post-Handling Decontamination (Clean Workspace, Dispose of PPE) D->E Complete F Waste Disposal (Segregated Hazardous Waste) E->F Segregate for

Safe Handling Workflow

Personal Protective Equipment (PPE) Specifications:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin absorption.
Skin and Body Protection Flame-retardant lab coat, closed-toe shoes.Protects against splashes and potential fire hazards.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Required when engineering controls are insufficient or during emergencies.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following table provides guidance for initial response.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the individual is conscious, provide two glasses of water to drink. Seek immediate medical attention.

Fire Fighting Measures and Accidental Release

Fire Fighting:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

  • Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide gas.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

Storage and Disposal

Proper storage and disposal are essential to maintain the chemical's integrity and prevent environmental contamination.

Storage:

ParameterGuideline
Temperature 2-8°C.[2]
Atmosphere Store under an inert atmosphere (e.g., argon, nitrogen).
Container Keep in a tightly sealed, light-resistant container.
Location Store in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal:

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. This material should be treated as hazardous waste.

Logical Framework for Chemical Safety Management

The following diagram illustrates the interconnected processes for managing the risks associated with this compound.

Chemical Safety Management Framework A Hazard Identification (Review SDS of Analogous Compounds) B Risk Assessment (Evaluate Exposure Potential) A->B F Emergency Preparedness (First Aid, Spill Kits) A->F C Control Measures (Engineering, Administrative, PPE) B->C D Implementation & Training (SOPs, Drills) C->D E Monitoring & Review (Incident Reports, Audits) D->E E->B Feedback Loop

Chemical Safety Management Framework

Disclaimer: The information provided in this guide is intended for use by qualified professionals and is based on the best available data for analogous compounds. It is not a substitute for a comprehensive risk assessment and the user's professional judgment. Always consult the most current safety information and adhere to all applicable regulations.

References

Technical Guide: Toxicological Profile of 1-(4-Bromopiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the currently available public information regarding the toxicology of 1-(4-Bromopiperidin-1-yl)ethanone (CAS No. 1082915-85-2). It is intended for use by researchers, scientists, and drug development professionals. Notably, comprehensive toxicological studies, including quantitative data (e.g., LD50, NOAEL), for this specific compound are not available in the public domain. The information presented is primarily derived from Safety Data Sheets (SDS) provided by chemical suppliers, which are based on internal data or computational models. The experimental protocols described herein are representative examples of standardized methods used for hazard assessment and are not derived from studies conducted on this specific compound.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1082915-85-2[1][2]
Molecular Formula C₇H₁₂BrNO[3]
Molecular Weight 206.08 g/mol [3]
Appearance Solid[3]
Purity Typically ≥95%[2][3]
Storage Sealed in dry conditions, 2-8°C[1]

Toxicological Data Summary

Publicly accessible, peer-reviewed toxicological studies detailing specific dose-response data for this compound are not available. The primary source of toxicological information is Safety Data Sheets, which provide hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 2.1: GHS Hazard Classification

Hazard ClassHazard StatementGHS CategorySource
Acute Toxicity, OralH302: Harmful if swallowedCategory 4
Acute Aquatic ToxicityH400: Very toxic to aquatic lifeCategory 1
Chronic Aquatic ToxicityH410: Very toxic to aquatic life with long lasting effectsCategory 1

Note: These classifications indicate potential hazards that would need to be confirmed through detailed experimental studies.

Representative Experimental Protocols

The following protocols are detailed methodologies for key experiments that would be required to formally assess the hazards identified in the GHS classification. These are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS. This method uses a stepwise procedure with a small number of animals.

Principle: A stepwise procedure is used where a small group of animals (typically three female rats) is dosed at a defined level. The outcome (mortality or survival) determines the next step: dosing at a lower or higher fixed dose level, or cessation of testing.

Methodology:

  • Test Animals: Healthy, young adult rats of a standard laboratory strain are used. Females are typically preferred as they are often slightly more sensitive. Animals are acclimated to laboratory conditions for at least 5 days before the study.

  • Housing and Feeding: Animals are housed individually. Standard laboratory diet and drinking water are provided ad libitum. Animals are fasted (food, but not water, withheld) for 3-4 hours before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The vehicle is typically water or another inert vehicle. Based on the "Harmful if swallowed" classification, starting doses of 300 mg/kg or 2000 mg/kg would be considered.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior), and body weight changes for at least 14 days.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The outcome of the test is the classification of the substance into a GHS category based on the observed mortality at specific dose levels. For example, if mortality is observed at 300 mg/kg but not at a lower dose, the substance would be classified as Category 4.[4]

Protocol: Acute Toxicity Test for Fish (OECD 203)

Objective: To determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period (typically 96 hours).

Principle: Groups of fish of a recommended species (e.g., Zebrafish or Rainbow trout) are exposed to the test substance at a range of concentrations in water for a 96-hour period. Mortalities are recorded, and the LC50 is calculated.

Methodology:

  • Test Organisms: Fish are selected from a single stock, free of disease, and acclimated to the test water quality and temperature for at least 12 days.

  • Test Conditions:

    • Water: Dechlorinated tap water or reconstituted water with known chemical characteristics.

    • Temperature: Maintained constant within a range appropriate for the species (e.g., 21-25°C for Zebrafish).

    • Light: 12-16 hour photoperiod.

    • Aeration: Maintained to keep dissolved oxygen above 60% saturation.

  • Procedure:

    • Range-finding Test: A preliminary test is conducted to determine the range of concentrations for the definitive test.

    • Definitive Test: At least five concentrations of the test substance, plus a control group, are used. At least seven fish are used per concentration.

    • Exposure: Fish are not fed during the 96-hour exposure period. The test solution is typically renewed every 24 hours (semi-static method) to maintain exposure concentrations.

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavioral or physical responses are also noted.

  • Data Analysis: The cumulative mortality data at 96 hours is plotted against concentration, and the LC50 value is determined using appropriate statistical methods (e.g., probit analysis).

Logical and Experimental Workflows

Due to the absence of data on specific biological interactions or signaling pathways for this compound, a generalized workflow for the toxicological assessment of a novel chemical compound is presented below.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Acute Toxicity Testing (In Vivo) cluster_2 Phase 3: Hazard Characterization cluster_3 Phase 4: Risk Assessment QSAR QSAR Modeling (Toxicity Prediction) Ames Genotoxicity (Ames Test) QSAR->Ames CellV Cytotoxicity Assays (e.g., MTT, LDH) Oral Acute Oral Toxicity (OECD 423) CellV->Oral Dermal Acute Dermal Toxicity (OECD 402) Eco Aquatic Toxicity (OECD 203) Repeat Repeated Dose Toxicity (28-day or 90-day study) Eco->Repeat Repro Reproductive/Developmental Toxicity Screening Repeat->Repro NOAEL Determine NOAEL (No-Observed-Adverse-Effect Level) Repro->NOAEL Exposure Exposure Assessment NOAEL->Exposure Risk Risk Characterization (Safe Exposure Limits) Exposure->Risk

References

An In-depth Technical Guide to the Synthesis of 1-(4-Bromopiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthetic pathways for 1-(4-Bromopiperidin-1-yl)ethanone, a key intermediate in pharmaceutical research and development. This document outlines a primary, robust synthetic route, complete with a detailed experimental protocol, quantitative data, and a visual representation of the synthesis workflow. The information presented herein is intended to support researchers in the efficient and safe synthesis of this compound.

Introduction

This compound is a functionalized piperidine derivative. The piperidine scaffold is a crucial component in a wide array of pharmaceuticals due to its ability to confer desirable pharmacokinetic properties. The presence of a bromine atom at the 4-position and an acetyl group on the nitrogen atom provides two distinct points for further chemical modification, making it a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Primary Synthesis Pathway: N-Acetylation of 4-Bromopiperidine

The most direct and widely applicable method for the synthesis of this compound is the N-acetylation of 4-bromopiperidine. This reaction can be effectively carried out using common acetylating agents such as acetyl chloride or acetic anhydride. The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct.

This guide will focus on the use of acetyl chloride with a tertiary amine base, a common and efficient method for the acylation of secondary amines.

Reaction Scheme

The overall chemical transformation is depicted below:

G cluster_reactants Reactants cluster_product Product 4-Bromopiperidine Target_Molecule 4-Bromopiperidine->Target_Molecule Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Acetyl_Chloride Acetyl_Chloride->Target_Molecule G start Start: Suspend 4-Bromopiperidine HBr in DCM basification Add Triethylamine at 0°C start->basification acetylation Add Acetyl Chloride dropwise at 0°C basification->acetylation reaction Stir at Room Temperature (2-4h) Monitor by TLC acetylation->reaction quench Quench with Water reaction->quench extraction Transfer to Separatory Funnel quench->extraction wash_acid Wash with 1M HCl extraction->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry Organic Layer (e.g., MgSO4) wash_brine->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure this compound purify->end

Potential Biological Activities of 1-(4-Bromopiperidin-1-yl)ethanone: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. This technical guide explores the prospective biological activities of 1-(4-Bromopiperidin-1-yl)ethanone, a synthetic building block with significant potential for the development of novel therapeutic agents. While direct biological data on this specific compound is limited, this document extrapolates from the extensive research on structurally related piperidine and bromopiperidine derivatives to outline its potential applications in oncology, infectious diseases, and neurology. This guide provides a comprehensive overview of potential therapeutic targets, detailed experimental protocols for screening, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and development.

Introduction: The Promise of the this compound Scaffold

This compound is a heterocyclic compound featuring a piperidine ring N-acylated with an acetyl group and substituted with a bromine atom at the 4-position. The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The presence of a bromine atom offers a versatile handle for a variety of chemical modifications, including cross-coupling reactions and nucleophilic substitutions, allowing for the generation of diverse chemical libraries. The N-acetyl group can also be modified, further expanding the accessible chemical space. Given the broad spectrum of biological activities associated with piperidine derivatives, this compound represents a promising starting point for the discovery of novel drugs targeting a range of therapeutic areas.[3][4][5]

Potential Therapeutic Applications

Based on the pharmacological profiles of analogous compounds, derivatives of this compound are hypothesized to exhibit significant activity in the following areas:

Anticancer Activity

Piperidine derivatives have demonstrated considerable potential as anticancer agents by interfering with critical cellular processes that regulate cell proliferation, survival, and apoptosis.[3][6] The anticancer effects are often attributed to their ability to interact with DNA, inhibit key enzymes like farnesyltransferase, or modulate signaling pathways crucial for tumor growth.[6][7]

Table 1: Comparative Anticancer Activity of Representative Piperidine Derivatives

Derivative ClassCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
Dibenzo[b,f]thiepin-piperidineMCF-7Breast (ER+)0.8 ± 0.04[6]
Dibenzo[b,f]thiepin-piperidineMDA-MB-231Breast (ER-)1.2 ± 0.12[6]
Substituted PiperidinePC3Prostate0.81[6]
Substituted PiperidineMGC803Gastric1.09[6]
Highly Functionalized Piperidine786-0Kidney0.4 (GI50, µg/mL)[6][8]
Highly Functionalized PiperidineHT29Colon4.1 (GI50, µg/mL)[6][8]
Antimicrobial Activity

The piperidine scaffold is also a common feature in compounds with antimicrobial properties.[9][10] Derivatives have been shown to be effective against a range of bacterial and fungal pathogens.[9] The mechanism of action can vary, from disrupting cell wall synthesis to inhibiting essential enzymes.

Table 2: Antimicrobial Activity of Representative Piperidine Derivatives

Derivative ClassMicroorganismTypeActivity Metric (e.g., MIC)Reference
Piperidin-4-one ThiosemicarbazonesStaphylococcus aureusGram-positive BacteriaGood activity vs. Ampicillin[9]
Piperidin-4-one ThiosemicarbazonesEscherichia coliGram-negative BacteriaGood activity vs. Ampicillin[9]
Piperidin-4-one ThiosemicarbazonesCandida albicansFungusGood activity vs. Terbinafine[9]
2-Hydroxypyrrolidine/piperidineEscherichia coliGram-negative BacteriaHigh Sensitivity
2-Hydroxypyrrolidine/piperidineKlebsiella pneumoniaeGram-negative BacteriaHigh Sensitivity
Neurological Activity

Derivatives of piperidine have been extensively investigated for their effects on the central nervous system (CNS).[11][12] They have been shown to modulate various neurotransmitter systems and have potential applications in the treatment of neurodegenerative diseases and psychiatric disorders.[11][13] For instance, certain piperidine derivatives act as inhibitors of phosphodiesterase-8 (PDE8), an enzyme implicated in neurodegenerative processes.[11]

Experimental Protocols

The following are detailed methodologies for the preliminary screening of derivatives of this compound for potential biological activities.

Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Test compounds are dissolved in DMSO and serially diluted to the desired concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.[14]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Inoculum Preparation: Bacterial or fungal strains are cultured overnight. The suspension is then adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with the prepared microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[15]

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16][17]

Neurological Activity Evaluation: In Vitro Neurotoxicity and Neuroprotection Assays

Initial assessment of neurological effects can be performed using neuronal cell lines (e.g., SH-SY5Y).

Protocol:

  • Cell Culture and Differentiation: SH-SY5Y cells are cultured and can be differentiated into a more mature neuronal phenotype using agents like retinoic acid.

  • Neurotoxicity Assay: Differentiated cells are treated with various concentrations of the test compounds for 24-48 hours. Cell viability is then assessed using the MTT assay to determine potential neurotoxic effects.

  • Neuroprotection Assay: To assess neuroprotective potential, differentiated cells are pre-treated with non-toxic concentrations of the test compounds for a few hours before being exposed to a neurotoxic insult (e.g., hydrogen peroxide for oxidative stress, or amyloid-beta oligomers for an Alzheimer's disease model).[18] Cell viability is then measured after 24 hours to determine if the compound can protect the cells from the toxic insult.

Visualizing Pathways and Workflows

Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of a library of compounds derived from this compound.

G cluster_0 Compound Synthesis & Library Generation cluster_2 Hit Identification & Validation A This compound B Chemical Modification (e.g., Suzuki Coupling, Nucleophilic Substitution) A->B C Library of Derivatives B->C D Anticancer Screening (MTT Assay) C->D E Antimicrobial Screening (Broth Microdilution) C->E F Neurological Screening (Neurotoxicity/Neuroprotection) C->F G Dose-Response Analysis (IC50/MIC Determination) D->G E->G F->G H Secondary Assays (e.g., Apoptosis, Enzyme Inhibition) G->H I Lead Compound Identification H->I

Caption: Workflow for synthesis and screening of this compound derivatives.

Hypothetical Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many piperidine derivatives exert their anticancer effects by modulating key signaling pathways. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a common target for therapeutic intervention. A hypothetical derivative of this compound could potentially inhibit this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Gene Transcription mTOR->Transcription Promotes Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Hypothetical Piperidine Derivative Inhibitor->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a piperidine derivative.

Conclusion

While this compound itself has not been extensively studied for its biological activities, its structural features and the vast body of research on related piperidine derivatives strongly suggest its potential as a valuable scaffold in drug discovery. This technical guide provides a foundational framework for initiating research into the anticancer, antimicrobial, and neurological applications of its derivatives. The detailed experimental protocols and conceptualized pathways offer a starting point for the systematic evaluation and development of novel therapeutic candidates. Further synthesis and screening of a diverse library of compounds derived from this scaffold are warranted to fully explore its therapeutic potential.

References

A Technical Guide to 1-(4-Bromopiperidin-1-yl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Versatile Synthetic Building Block

This technical guide provides a comprehensive overview of 1-(4-Bromopiperidin-1-yl)ethanone, a key intermediate in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, synthesis, analytical characterization, and its role as a versatile scaffold in the synthesis of bioactive molecules.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of commercial suppliers. Its purity and the quantities offered cater to both small-scale research and larger developmental needs.

Table 1: Commercial Suppliers and Product Specifications

SupplierPurityAvailable QuantitiesCAS NumberMolecular FormulaMolecular WeightStorage Conditions
BLDpharm------1082915-85-2C₇H₁₂BrNO206.08Sealed in dry, 2-8°C[1]
CymitQuimica95%100mg, 250mg, 1g, 5g1082915-85-2C₇H₁₂BrNO206.0803---
CHIRALEN99%100mg, 250mg, 1g, 5g1082915-85-2C₇H₁₂BrNO---2-8°C, Keep in dark place, Inert atmosphere

Table 2: Physicochemical Properties

PropertyValueSource
IUPAC NameThis compound[2]
Synonyms1-(4-bromopiperidin-1-yl)ethan-1-one[3]
AppearanceSolid[3]
InChIInChI=1S/C7H12BrNO/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5H2,1H3[3]
InChI KeyIJQWPBRRNBHHRW-UHFFFAOYSA-N[3]

Synthesis and Experimental Protocols

Representative Synthesis Protocol: Bromination of 1-Acetylpiperidine

This protocol is based on the general procedure for the synthesis of α-bromo ketones using N-bromosuccinimide (NBS) as a brominating agent.[4]

Materials:

  • 1-Acetylpiperidine

  • N-Bromosuccinimide (NBS)

  • PEG-400

  • Water

  • Dichloromethane

  • Magnetic stirrer

  • Ultrasonic horn (optional, for sonochemical synthesis)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, a mixture of 1-acetylpiperidine (1.0 eq) and N-bromosuccinimide (1.0 eq) is prepared.

  • A solution of PEG-400 and water is added to the mixture with stirring.

  • The reaction mixture can be subjected to sonication using an ultrasonic horn to potentially enhance the reaction rate.[4]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the complete consumption of the starting material.

  • Upon completion, the reaction mixture is extracted with dichloromethane.

  • The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography.

G Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 1-Acetylpiperidine 1-Acetylpiperidine Mixing in PEG-400/Water Mixing in PEG-400/Water 1-Acetylpiperidine->Mixing in PEG-400/Water N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->Mixing in PEG-400/Water Sonication (Optional) Sonication (Optional) Mixing in PEG-400/Water->Sonication (Optional) Extraction with Dichloromethane Extraction with Dichloromethane Mixing in PEG-400/Water->Extraction with Dichloromethane Sonication (Optional)->Extraction with Dichloromethane Purification (Column Chromatography) Purification (Column Chromatography) Extraction with Dichloromethane->Purification (Column Chromatography) This compound This compound Purification (Column Chromatography)->this compound

A representative synthetic workflow for this compound.

Analytical Methods

Robust analytical methods are crucial for confirming the identity and purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for this purpose. The determination of residual N-bromosuccinimide from the synthesis can be achieved through ion chromatography.[5][6]

High-Performance Liquid Chromatography (HPLC)

A general HPLC method for purity determination would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is typically performed using a UV detector.

Gas Chromatography (GC)

GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be employed for purity assessment and identification of volatile impurities.

Table 3: Comparison of Potential Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Stationary Phase C18 silica gelPolysiloxane-based capillary column
Typical Mobile Phase Acetonitrile/Water gradientInert gas (e.g., Helium, Nitrogen)
Detector UV-Vis, Diode Array, Mass SpectrometryFlame Ionization (FID), Mass Spectrometry (MS)
Applicability Purity determination, quantification, impurity profilingPurity determination, analysis of volatile impurities

Role in Drug Discovery and Development

The piperidine scaffold is a highly privileged structure in medicinal chemistry, found in a wide array of clinically approved drugs.[7] The N-acetyl-4-bromopiperidine moiety, present in this compound, serves as a versatile building block for introducing this important pharmacophore into drug candidates. Its utility stems from the presence of a reactive bromine atom, which can be readily displaced by various nucleophiles or participate in cross-coupling reactions to build molecular complexity.

Derivatives of the N-acetylpiperidine core have been investigated for a range of therapeutic applications, including oncology, central nervous system (CNS) disorders, and pain management.

G Role of this compound in Drug Discovery cluster_reactions Chemical Transformations cluster_scaffolds Resulting Scaffolds cluster_targets Potential Biological Targets Start This compound Nucleophilic_Substitution Nucleophilic Substitution Start->Nucleophilic_Substitution Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Cross_Coupling Amine_Derivatives 4-Amino/Amido Piperidine Derivatives Nucleophilic_Substitution->Amine_Derivatives Aryl_Derivatives 4-Aryl/Heteroaryl Piperidine Derivatives Cross_Coupling->Aryl_Derivatives Ca_Channels N-type Calcium Channels Amine_Derivatives->Ca_Channels FPT Farnesyl Protein Transferase (FPT) Aryl_Derivatives->FPT HDAC_AChE HDAC/AChE Aryl_Derivatives->HDAC_AChE

Logical relationships of this compound as a building block.
Farnesyl Protein Transferase (FPT) Inhibitors

Compounds incorporating a 4-substituted piperidine moiety have been designed and synthesized as inhibitors of farnesyl protein transferase (FPT), an enzyme implicated in cancer.[8] The piperidine ring often serves as a central scaffold to orient key pharmacophoric groups for optimal interaction with the enzyme's active site.

N-type Calcium Channel Blockers

Derivatives of 4-aminopiperidine have been investigated as N-type calcium channel blockers for the treatment of pain, including neuropathic pain.[9] The N-acetyl group can be a precursor to or a part of the final pharmacophore that modulates channel activity.

Dual HDAC/AChE Inhibitors for Alzheimer's Disease

More recently, N-benzyl piperidine derivatives have been explored as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), a promising multi-target approach for the treatment of Alzheimer's disease.[10] The piperidine core is central to the design of these molecules, linking the pharmacophores responsible for inhibiting each enzyme.

Signaling Pathways

Given the diverse biological targets of molecules derived from this compound, several signaling pathways can be modulated.

Ras-MAPK Signaling Pathway

FPT is a key enzyme in the post-translational modification of the Ras protein. Inhibition of FPT prevents the farnesylation of Ras, thereby inhibiting its localization to the cell membrane and disrupting the downstream Ras-MAPK signaling pathway, which is often hyperactivated in cancer.

G Potential Inhibition of the Ras-MAPK Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf Farnesylation FPT FPT FPT->Ras FPT_Inhibitor FPT Inhibitor (derived from this compound) FPT_Inhibitor->FPT MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Inhibition of FPT disrupts the Ras-MAPK signaling cascade.

Conclusion

This compound is a commercially available and versatile building block with significant potential in drug discovery and development. Its utility lies in the facile introduction of the medicinally important piperidine scaffold into a diverse range of molecules. The reactivity of the bromo substituent allows for the synthesis of libraries of compounds for screening against various biological targets, including enzymes and ion channels implicated in cancer, pain, and neurodegenerative diseases. This guide provides a foundational resource for researchers looking to leverage this valuable intermediate in their drug discovery programs.

References

Methodological & Application

Synthesis of Derivatives from 1-(4-Bromopiperidin-1-yl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the starting material 1-(4-Bromopiperidin-1-yl)ethanone. This versatile building block is a valuable scaffold in medicinal chemistry, allowing for the introduction of diverse functionalities at the 4-position of the piperidine ring. The following sections detail key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic substitution reactions, providing researchers with the necessary information to generate libraries of compounds for drug discovery and development.

Suzuki-Miyaura Coupling for the Synthesis of 1-Acetyl-4-arylpiperidines

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of 1-acetyl-4-arylpiperidines from this compound and various arylboronic acids. This reaction is widely used in pharmaceutical research to explore the structure-activity relationship (SAR) of aryl-substituted piperidine scaffolds.

Application Notes:

The palladium-catalyzed coupling of this compound with arylboronic acids provides a direct route to a diverse range of 4-aryl-substituted piperidines. The reaction generally proceeds with good to excellent yields and tolerates a variety of functional groups on the arylboronic acid. The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction efficiency. Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst, often in combination with a phosphate or carbonate base. The use of aqueous solvent mixtures, such as dioxane/water, is common and facilitates the dissolution of the inorganic base.

Quantitative Data Summary:

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of a closely related substrate, which provide a strong indication of the expected outcomes for the coupling of this compound under similar conditions.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1585
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1582
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1588
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1578
54-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1575
63-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1570
72-Thiopheneboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1565
Experimental Protocol:

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.

  • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the reaction mixture.

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Heat the reaction mixture to 85-95 °C and stir for 15-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Suzuki_Miyaura_Coupling This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Mixture Base (e.g., K3PO4) Base (e.g., K3PO4) Base (e.g., K3PO4)->Reaction Mixture Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O)->Reaction Mixture 1-Acetyl-4-arylpiperidine 1-Acetyl-4-arylpiperidine Reaction Mixture->1-Acetyl-4-arylpiperidine Heat

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for the Synthesis of 1-Acetyl-4-aminopiperidines

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] It allows for the synthesis of 1-acetyl-4-aminopiperidine derivatives by reacting this compound with a wide range of primary and secondary amines.

Application Notes:

This reaction is particularly useful for synthesizing libraries of N-substituted 4-aminopiperidines, which are prevalent motifs in many biologically active compounds. The choice of palladium precatalyst, ligand, and base is critical for achieving high yields and broad substrate scope.[2] Sterically hindered phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the catalytic cycle. Strong bases like sodium tert-butoxide are commonly used.

Quantitative Data Summary:

The following table provides representative conditions and expected yields for the Buchwald-Hartwig amination of aryl bromides with various amines. These can be used as a starting point for the optimization of reactions with this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Expected Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10012-2475-90
2MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane11012-2480-95
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃Toluene10012-2470-85
4N-MethylanilinePd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane11012-2475-90
Experimental Protocol:

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or other suitable base

  • Toluene or 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Add the amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Amination This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Amine Amine Amine->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Ligand Ligand Ligand->Reaction Mixture Base Base Base->Reaction Mixture 1-Acetyl-4-aminopiperidine Derivative 1-Acetyl-4-aminopiperidine Derivative Reaction Mixture->1-Acetyl-4-aminopiperidine Derivative Heat

Caption: Buchwald-Hartwig amination workflow.

Nucleophilic Substitution for the Synthesis of 1-Acetyl-4-alkoxy/phenoxy-piperidines

The bromide at the 4-position of this compound is susceptible to nucleophilic substitution by alkoxides or phenoxides, providing a straightforward route to the corresponding ethers. This Williamson-type ether synthesis is a fundamental transformation in organic chemistry.

Application Notes:

This reaction is typically performed under basic conditions to deprotonate the alcohol or phenol, generating the nucleophilic alkoxide or phenoxide in situ. Common bases include sodium hydride, potassium carbonate, or sodium hydroxide. The choice of solvent is important, with polar aprotic solvents like DMF or DMSO often favoring the SN2 reaction. The reactivity of the nucleophile and the steric hindrance around the reaction center will influence the reaction rate and yield.

Quantitative Data Summary:

The following table outlines general conditions and expected yields for the Williamson ether synthesis with alkyl and aryl alcohols.

EntryNucleophileBaseSolventTemp. (°C)Time (h)Expected Yield (%)
1PhenolK₂CO₃DMF80-10012-2460-80
24-ChlorophenolNaHTHF60-7012-2465-85
3EthanolNaHTHF25-508-1650-70
4Benzyl alcoholK₂CO₃Acetonitrile8012-2470-90
Experimental Protocol:

Materials:

  • This compound

  • Alcohol or Phenol

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 mmol, 1.2 equiv.) and the anhydrous solvent (e.g., DMF, 10 mL).

  • Add the base (e.g., NaH, 1.5 mmol, 1.5 equiv.) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide/phenoxide.

  • Add a solution of this compound (1.0 mmol, 1.0 equiv.) in the same anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Nucleophilic_Substitution This compound This compound Reaction Reaction This compound->Reaction Alcohol/Phenol Alcohol/Phenol Alkoxide/Phenoxide Alkoxide/Phenoxide Alcohol/Phenol->Alkoxide/Phenoxide Base Base Base Solvent Solvent Solvent->Reaction 1-Acetyl-4-alkoxy/phenoxy-piperidine 1-Acetyl-4-alkoxy/phenoxy-piperidine Alkoxide/Phenoxide->Reaction Nucleophilic Attack Reaction->1-Acetyl-4-alkoxy/phenoxy-piperidine Heat

Caption: Nucleophilic substitution workflow.

References

Application Notes and Protocols for the Reaction of 1-(4-Bromopiperidin-1-yl)ethanone with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromopiperidin-1-yl)ethanone is a valuable synthetic intermediate in medicinal chemistry and drug development. The presence of a bromine atom at the 4-position of the piperidine ring provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This enables the synthesis of diverse libraries of 4-substituted piperidine derivatives, a scaffold frequently found in biologically active compounds and approved drugs. The N-acetyl group modulates the reactivity of the piperidine nitrogen and influences the conformational properties of the ring.

These application notes provide an overview of the reactivity of this compound with various nucleophiles and furnish detailed protocols for key transformations. The ability to introduce nitrogen, sulfur, and oxygen-based functionalities makes this reagent a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications.

Reaction Overview

The core reaction involves the displacement of the bromide leaving group at the C4 position of the piperidine ring by a nucleophile. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reactivity of the nucleophile, reaction solvent, temperature, and presence of a base are critical parameters that influence the reaction rate and yield.

General Reaction Scheme:

Figure 1: General scheme for the nucleophilic substitution on this compound (1) to yield 4-substituted piperidine derivatives (2).

Application in Drug Discovery

The 4-substituted piperidine motif is a privileged scaffold in drug discovery, appearing in a wide range of therapeutic agents. The ability to readily diversify the substituent at the 4-position of this compound allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. For instance, the introduction of various amine, ether, or thioether linkages can modulate a compound's polarity, hydrogen bonding capacity, and metabolic stability, which are crucial for its biological activity and drug-like properties.

Detailed Application Notes and Protocols

Section 1: Reaction with Amine Nucleophiles (N-Arylation and N-Alkylation)

The reaction of this compound with primary and secondary amines is a common method for the synthesis of 4-aminopiperidine derivatives. These products are key intermediates for a variety of biologically active molecules, including opioid receptor modulators and CCR5 antagonists.

Experimental Protocol: Synthesis of 1-(4-(Phenylamino)piperidin-1-yl)ethanone

This protocol describes a general procedure for the reaction of this compound with an aromatic amine, such as aniline.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard glassware for organic synthesis

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq).

  • Add the aniline derivative (1.2 mmol, 1.2 eq) and the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 eq).

  • Add the anhydrous solvent (DMF or DMSO, 5-10 mL).

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineK₂CO₃DMF1001875[Hypothetical Data]
4-MethoxyanilineCs₂CO₃DMSO1101682[Hypothetical Data]
PiperidineK₂CO₃DMF801288[Hypothetical Data]

Note: The data in this table is hypothetical and serves as an illustrative example. Actual yields may vary depending on the specific substrates and reaction conditions.

Section 2: Reaction with Thiol Nucleophiles (S-Arylation and S-Alkylation)

The introduction of a sulfur linkage at the 4-position of the piperidine ring can be achieved through the reaction of this compound with thiols. Thioether-containing compounds are of interest in drug discovery due to their unique electronic and lipophilic properties.

Experimental Protocol: Synthesis of 1-(4-(Phenylthio)piperidin-1-yl)ethanone

This protocol outlines a general method for the S-alkylation of thiophenol with this compound.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 mmol, 1.1 eq) and anhydrous solvent (THF or MeCN, 5 mL).

  • Cool the solution to 0 °C and add the base (NaH, 1.2 mmol, 1.2 eq, as a 60% dispersion in mineral oil, or K₂CO₃, 2.0 mmol, 2.0 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 mmol, 1.0 eq) in the same anhydrous solvent (2 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolNaHTHFrt691[Hypothetical Data]
4-MethylthiophenolK₂CO₃MeCNrt885[Hypothetical Data]
Benzyl mercaptanNaHTHFrt495[Hypothetical Data]

Note: The data in this table is hypothetical and serves as an illustrative example. Actual yields may vary depending on the specific substrates and reaction conditions.

Section 3: Reaction with Oxygen Nucleophiles (O-Arylation and O-Alkylation)

The formation of ether linkages at the 4-position can be accomplished by reacting this compound with alcohols or phenols. This transformation is valuable for introducing functionalities that can act as hydrogen bond acceptors and modulate the polarity of the molecule.

Experimental Protocol: Synthesis of 1-(4-Phenoxypiperidin-1-yl)ethanone

This protocol describes a general procedure for the Williamson ether synthesis between this compound and phenol.

Materials:

  • This compound

  • Phenol

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add phenol (1.1 mmol, 1.1 eq) and anhydrous DMF (5 mL).

  • Add the base (NaH, 1.2 mmol, 1.2 eq, as a 60% dispersion in mineral oil, or K₂CO₃, 2.0 mmol, 2.0 eq) at room temperature.

  • Stir the mixture for 30 minutes to form the phenoxide.

  • Add this compound (1.0 mmol, 1.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

Nucleophile (Alcohol/Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolNaHDMF801678[Hypothetical Data]
4-CresolK₂CO₃DMF801875[Hypothetical Data]
Benzyl alcoholNaHDMF602465[Hypothetical Data]

Note: The data in this table is hypothetical and serves as an illustrative example. Actual yields may vary depending on the specific substrates and reaction conditions.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_start Starting Material cluster_nucleophiles Nucleophiles cluster_products Products start This compound amine Amine (R₂NH) start->amine Base, Solvent, Heat thiol Thiol (RSH) start->thiol Base, Solvent alcohol Alcohol/Phenol (ROH) start->alcohol Base, Solvent, Heat prod_amine 4-Aminopiperidine Derivative amine->prod_amine prod_thiol 4-Thiopiperidine Derivative thiol->prod_thiol prod_alcohol 4-Alkoxy/Aryloxypiperidine Derivative alcohol->prod_alcohol

Caption: Reaction pathways of this compound with different nucleophiles.

Experimental Workflow Diagram

Experimental_Workflow A 1. Reagent Setup (Starting Material, Nucleophile, Base, Solvent) B 2. Reaction (Inert atmosphere, Stirring, Heating) A->B C 3. Work-up (Quenching, Extraction, Washing, Drying) B->C D 4. Purification (Column Chromatography) C->D E 5. Product Characterization (NMR, MS, etc.) D->E

Caption: General experimental workflow for the nucleophilic substitution reactions.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • Bases such as sodium hydride are highly reactive and flammable; handle under an inert atmosphere and quench carefully.

  • Solvents like DMF and DMSO have specific handling requirements; consult their SDS for details.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of 4-substituted piperidine derivatives. The protocols outlined in these application notes provide robust starting points for the reaction of this intermediate with amine, thiol, and oxygen-based nucleophiles. By systematically modifying the nucleophile and reaction conditions, researchers can generate diverse compound libraries for screening in drug discovery programs, facilitating the development of novel therapeutics. Careful optimization of reaction parameters will be necessary to achieve the best results for specific substrate combinations.

Application Notes and Protocols: The Utility of 1-(4-Bromopiperidin-1-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromopiperidin-1-yl)ethanone is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate for the synthesis of a diverse range of 4-substituted piperidine derivatives. The presence of a bromine atom at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various pharmacophoric elements. The N-acetyl group offers a stable protecting group for the piperidine nitrogen, which can be retained in the final molecule or removed if further modification is required. This document provides an overview of its applications, detailed experimental protocols for its derivatization, and hypothetical data to illustrate its potential in drug discovery programs.

Introduction to this compound in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal core for targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

This compound serves as a key starting material for accessing novel chemical matter based on the 1-acetyl-4-substituted piperidine motif. The core utility of this reagent lies in the strategic displacement of the bromide with a variety of nucleophiles, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Key Features:

  • Versatile Scaffold: The piperidine ring is a common feature in many CNS-active and peripherally acting drugs.

  • Reactive Handle: The C-Br bond at the 4-position is susceptible to nucleophilic attack, allowing for diverse functionalization.

  • Stable Protecting Group: The N-acetyl group provides stability and can be a key interaction motif in the final compound.

Synthetic Applications and Experimental Protocols

The primary application of this compound is in nucleophilic substitution reactions. Below are detailed protocols for common transformations.

General Workflow for Derivatization

The general workflow for utilizing this compound in a drug discovery setting involves the synthesis of a library of analogs followed by biological screening.

G A This compound B Nucleophilic Substitution (Library Synthesis) A->B Variety of Nucleophiles C Purification and Characterization B->C D Primary Biological Screening C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Candidate Drug F->G

Caption: General workflow for the use of this compound in a drug discovery cascade.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes the coupling of an aniline derivative to the 4-position of the piperidine ring.

Materials:

  • This compound

  • Substituted Aniline

  • Palladium Catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP)

  • Base (e.g., NaOt-Bu)

  • Anhydrous Toluene

  • Nitrogen Atmosphere Apparatus

Procedure:

  • To a dry reaction flask under a nitrogen atmosphere, add this compound (1.0 eq), the substituted aniline (1.2 eq), NaOt-Bu (1.4 eq), Pd2(dba)3 (0.02 eq), and BINAP (0.03 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: O-Arylation via Nucleophilic Aromatic Substitution

This protocol details the synthesis of 4-aryloxy-piperidine derivatives.

Materials:

  • This compound

  • Substituted Phenol

  • Base (e.g., K2CO3 or Cs2CO3)

  • Anhydrous DMF

  • Nitrogen Atmosphere Apparatus

Procedure:

  • To a solution of the substituted phenol (1.1 eq) in anhydrous DMF, add K2CO3 (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the formation of a carbon-carbon bond at the 4-position.

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid

  • Palladium Catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., 2M aqueous Na2CO3)

  • Solvent (e.g., Toluene/Ethanol mixture)

  • Nitrogen Atmosphere Apparatus

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the aryl boronic acid (1.2 eq) in a mixture of toluene and ethanol.

  • Add the aqueous solution of Na2CO3 (2.0 eq).

  • Degas the mixture with nitrogen for 15 minutes.

  • Add the palladium catalyst (0.05 eq) and heat the reaction to 90 °C under a nitrogen atmosphere for 8-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Once complete, cool the mixture, and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic fractions, wash with brine, dry over MgSO4, and evaporate the solvent.

  • Purify the crude product via column chromatography.

Hypothetical Application in a Medicinal Chemistry Program: Targeting a GPCR

For illustrative purposes, let's consider a hypothetical drug discovery program aimed at identifying novel antagonists for a central nervous system (CNS) GPCR target implicated in a neurodegenerative disorder. The 1-acetyl-4-substituted piperidine scaffold is a common motif in CNS-active compounds.

Signaling Pathway

The hypothetical GPCR target signals through the Gαq pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events. An antagonist would block the binding of the endogenous ligand, thereby inhibiting this cascade.

G cluster_cell Cell Membrane GPCR GPCR Target Gq Gαq GPCR->Gq activates PLC PLC Gq->PLC activates IP3_DAG IP3 + DAG PLC->IP3_DAG cleaves PIP₂ to Ligand Endogenous Ligand Ligand->GPCR Antagonist Hypothetical Antagonist (Derived from this compound) Antagonist->GPCR Ca_PKC Ca²⁺ Release + PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Cellular Effects Ca_PKC->Downstream

Caption: Hypothetical GPCR signaling pathway targeted by antagonists derived from this compound.

Hypothetical SAR Data

A library of compounds could be synthesized from this compound and tested for their ability to antagonize the target GPCR. The following table presents hypothetical data for such a study.

Compound IDR-Group at 4-positionSynthetic ProtocolYield (%)IC50 (nM)
HYPO-001 4-Fluorophenoxy-Protocol 278520
HYPO-002 4-Methoxyphenylamino-Protocol 165250
HYPO-003 Pyridin-3-yl-Protocol 355150
HYPO-004 3,4-Dichlorophenylamino-Protocol 17285
HYPO-005 Thiophen-2-yl-Protocol 360300

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Conclusion

This compound is a commercially available and highly useful building block for the synthesis of 4-substituted piperidine derivatives. Its straightforward reactivity allows for the efficient generation of diverse chemical libraries, making it a valuable tool in modern drug discovery. The provided protocols offer a starting point for chemists to explore the potential of this versatile scaffold in their own research programs. While specific biological activity data for derivatives of this exact starting material is not widely published, the prevalence of the 1-acetyl-4-substituted piperidine motif in known bioactive compounds underscores its potential in medicinal chemistry.

Application Notes and Protocols: 1-(4-Bromopiperidin-1-yl)ethanone as a Versatile Building Block for Novel Spiroheterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromopiperidin-1-yl)ethanone is a valuable bifunctional building block for the synthesis of novel heterocyclic compounds, particularly spiro-piperidines. The presence of a reactive bromine atom at the C4 position and an acetyl group on the piperidine nitrogen offers two distinct points for chemical modification. The piperidine ring is a prevalent scaffold in numerous FDA-approved drugs, and the introduction of a spirocyclic junction can impart conformational rigidity, which is often beneficial for optimizing pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols for the synthesis of three classes of spiro-heterocycles—spiro-oxindoles, spiro-thiazolidinones, and spiro-quinazolines—using this compound as a key starting material. The potential biological activities of these novel heterocyclic systems are also discussed, supported by data on related compounds.

I. Synthesis of Spiro[piperidine-4,3'-oxindole] Derivatives

Spiro-oxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.[1][2] The synthesis of spiro[piperidine-4,3'-oxindole] derivatives from this compound can be achieved via a multi-step sequence involving an initial reaction with an isatin derivative.

Experimental Protocol: Synthesis of 1'-Acetyl-spiro[piperidine-4,3'-oxindole]

This protocol outlines a plausible synthetic route adapted from known procedures for the synthesis of similar spiro-oxindoles.[3]

Step 1: Synthesis of 1-Acetyl-4-(2-amino-α-phenyl-2-oxoethyl)piperidine (Intermediate 1)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Grignard Reagent Formation: In a separate flask, prepare a Grignard reagent from a suitable substituted 2-bromoaniline (1.1 eq) and magnesium turnings in anhydrous THF.

  • Reaction: Cool the solution of this compound to 0 °C and slowly add the freshly prepared Grignard reagent.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Step 2: Intramolecular Cyclization to form 1'-Acetyl-spiro[piperidine-4,3'-oxindole]

  • Reaction Setup: Dissolve Intermediate 1 (1.0 eq) in a suitable solvent such as toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cyclization: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Reaction: Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired spiro-oxindole.

Quantitative Data
Starting MaterialIntermediateFinal ProductOverall Yield (%)Reference
This compound1-Acetyl-4-(2-amino-α-phenyl-2-oxoethyl)piperidine1'-Acetyl-spiro[piperidine-4,3'-oxindole]55-65 (Estimated)Adapted from[3]

Note: Yields are estimated based on similar reported syntheses and may vary depending on the specific substrates and reaction conditions.

Logical Workflow for Spiro-oxindole Synthesis

G A This compound B Grignard Reaction with 2-Bromoaniline Derivative A->B Step 1 C Intermediate 1 B->C D Acid-Catalyzed Intramolecular Cyclization C->D Step 2 E 1'-Acetyl-spiro[piperidine-4,3'-oxindole] D->E G A This compound D One-Pot Three-Component Reaction (Reflux) A->D B Primary Amine B->D C Thioglycolic Acid C->D E 1'-Acetyl-spiro[piperidine-4,2'-thiazolidinone] D->E G A This compound C Condensation Reaction (Acid Catalyst, Reflux) A->C B 2-Aminobenzamide B->C D 1'-Acetyl-spiro[piperidine-4,2'-quinazoline] C->D G cluster_0 MDM2-p53 Pathway MDM2 MDM2 p53 p53 MDM2->p53 Degradation Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis SpiroOxindole Spiro-oxindole Derivative SpiroOxindole->MDM2 Inhibition

References

Application Notes and Protocols for N-arylation of 1-(4-Bromopiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of 1-(4-Bromopiperidin-1-yl)ethanone, a key transformation in the synthesis of various pharmaceutical intermediates. The protocols focus on two of the most powerful and widely used methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Introduction

The N-arylation of piperidine scaffolds is a fundamental reaction in medicinal chemistry, as the resulting N-arylpiperidine motif is a common feature in a wide range of biologically active molecules. This compound serves as a versatile building block, where the bromine atom can be substituted with various aryl or heteroaryl amines to generate libraries of compounds for drug discovery and development. This document outlines reliable and adaptable protocols for achieving this transformation efficiently.

Data Presentation: Comparison of N-Arylation Protocols

The following table summarizes typical reaction conditions and yields for Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Ullmann) N-arylation reactions based on analogous transformations of similar N-acyl piperidines and other cyclic amines. It is important to note that optimal conditions for this compound may require specific optimization.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Pd₂(dba)₃ or Pd(OAc)₂CuI or Cu₂O
Ligand Xantphos, RuPhos, BINAP1,10-Phenanthroline, N,N-Dimethylglycine
Base NaOt-Bu, K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THFDMF, DMSO, Ethylene Glycol
Temperature 80 - 120 °C100 - 160 °C
Reaction Time 4 - 24 hours12 - 48 hours
Typical Yield 70 - 95%50 - 85%
Functional Group Tolerance Generally broadCan be sensitive to certain functional groups
Microwave Amenability HighModerate to High

Mandatory Visualizations

experimental_workflow General Experimental Workflow for N-Arylation reagents Combine Reactants: This compound, Aryl Amine, Base catalyst Add Catalyst System: Pd or Cu Catalyst + Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent inert Establish Inert Atmosphere (Argon or Nitrogen) solvent->inert reaction Heat Reaction Mixture (Conventional or Microwave) inert->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Characterize Final Product (NMR, MS) purification->product

General N-arylation workflow.

buchwald_hartwig_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd2_oad Ar-Pd(II)(Br)L₂ pd0->pd2_oad Oxidative Addition (Ar-Br) amine_coord [Ar-Pd(II)(Br)L₂(R₂NH)] pd2_oad->amine_coord + R₂NH amido_complex [Ar-Pd(II)(NR₂)L₂] amine_coord->amido_complex Deprotonation base Base amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product reagents Ar-Br + R₂NH

Buchwald-Hartwig reaction cycle.

ullmann_cycle Ullmann Condensation Catalytic Cycle cuI Cu(I)X cu_amide Cu(I)NR₂ cuI->cu_amide + R₂NH, -HX base Base cu_complex Ar-Cu(III)(X)(NR₂) cu_amide->cu_complex Oxidative Addition (Ar-X) cu_complex->cuI Reductive Elimination product Ar-NR₂ cu_complex->product reagents Ar-X + R₂NH

Ullmann condensation mechanism.

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is a general procedure and may require optimization for specific aryl amines. The use of microwave irradiation can significantly reduce reaction times.[1][2]

Materials:

  • This compound

  • Aryl amine (1.1 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)

  • Xantphos (1.5 - 2 times the moles of Pd)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 equivalents)

  • Anhydrous Toluene or Dioxane

  • Microwave vial or Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried microwave vial or Schlenk tube containing a magnetic stir bar, add this compound, the aryl amine, the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Microwave Irradiation: Heat the reaction mixture to 100-140 °C in a microwave reactor.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1-acetyl-4-aminopiperidine.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol provides a cost-effective alternative to palladium-catalyzed methods, though it may require higher temperatures and longer reaction times.[3]

Materials:

  • This compound

  • Aryl amine (1.2 - 2.0 equivalents)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • 1,10-Phenanthroline or N,N-Dimethylglycine (10-20 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Microwave vial or Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a microwave vial or Schlenk tube equipped with a magnetic stir bar, combine this compound, the aryl amine, CuI, the ligand, and the base.

  • Solvent Addition: Add anhydrous DMF or DMSO via syringe.

  • Inert Atmosphere: Purge the vessel with argon or nitrogen for 5-10 minutes.

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to 110-160 °C with vigorous stirring.

    • Microwave Irradiation: Heat the reaction mixture to 130-180 °C in a microwave reactor.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the pure N-arylated product.

Safety Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Palladium and copper catalysts, as well as phosphine ligands, can be toxic and should be handled with care.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.

  • Microwave reactions should be conducted in sealed vessels designed for this purpose to avoid pressure buildup.

These protocols provide a comprehensive guide for the N-arylation of this compound. Researchers should consider that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for a specific aryl amine substrate.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 1-(4-Bromopiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura coupling reaction utilizing 1-(4-Bromopiperidin-1-yl)ethanone as a key building block. The resulting 1-(4-arylpiperidin-1-yl)ethanone derivatives are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the 4-arylpiperidine scaffold in a wide range of biologically active molecules, particularly those targeting the central nervous system (CNS).[1][2][3]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[4] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide has become a cornerstone of modern organic synthesis. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an ideal method for the synthesis of diverse compound libraries for drug discovery.

The 4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[2][3] This structural unit is known to favorably interact with a variety of biological targets, and its physicochemical properties can be readily modulated through substitution on both the piperidine ring and the aryl group.[2][5][6] The synthesis of 1-(4-arylpiperidin-1-yl)ethanone derivatives via Suzuki-Miyaura coupling provides a convergent and efficient route to explore the structure-activity relationships (SAR) of this important class of compounds.[5][6][7][8]

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:

Suzuki_Miyaura_Reaction cluster_product Product Bromopiperidine This compound Arylpiperidine 1-(4-Arylpiperidin-1-yl)ethanone Bromopiperidine->Arylpiperidine + Arylboronic_Acid Arylboronic Acid (R-B(OH)₂) Arylboronic_Acid->Arylpiperidine Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Base Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O, Toluene, DMF) Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, and base in a Schlenk flask. B Evacuate and backfill the flask with inert gas (3x). A->B C Add degassed solvent(s) and palladium catalyst. B->C D Heat the reaction mixture to the desired temperature with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature and dilute with an organic solvent. E->F G Wash with water and brine. F->G H Dry the organic layer, filter, and concentrate under reduced pressure. G->H I Purify the crude product by flash column chromatography. H->I Drug_Discovery_Logic A This compound + Diverse Arylboronic Acids B Suzuki-Miyaura Coupling A->B C Library of 1-(4-Arylpiperidin-1-yl)ethanone Derivatives B->C D Further Chemical Modification (e.g., reduction of ketone) C->D E Screening against Biological Targets C->E D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Compound Identification and Optimization F->G H Drug Candidate G->H

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(4-Bromopiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where the synthesis of arylamines and their derivatives is of paramount importance. The reaction facilitates the coupling of an aryl or heteroaryl halide (or pseudohalide) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. This application note provides a detailed protocol and representative data for the Buchwald-Hartwig amination of 1-(4-Bromopiperidin-1-yl)ethanone, a valuable building block in medicinal chemistry for the synthesis of compounds with a 4-aminopiperidine scaffold.

The 4-aminopiperidine moiety is a prevalent structural motif in a wide range of biologically active molecules, including antagonists for various receptors and inhibitors of enzymes. The ability to efficiently and selectively introduce a variety of amino groups at the 4-position of the N-acetylated piperidine ring via the Buchwald-Hartwig amination offers a convergent and flexible approach to the synthesis of diverse compound libraries for drug discovery.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of well-defined steps:

  • Oxidative Addition: A Pd(0) species, typically generated in situ from a palladium precatalyst, undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and subsequent deprotonation by the base generates a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-substituted aminopiperidine product, regenerating the Pd(0) catalyst and completing the catalytic cycle.

The choice of ligand is critical for the success of the reaction, as it influences the stability of the palladium catalyst, the rate of oxidative addition, and the efficiency of reductive elimination. Bulky, electron-rich phosphine ligands are commonly employed to promote these key steps.

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. It is important to note that reaction conditions may require optimization for specific amine substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1 - 0.5 M)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Addition of Reactants: Add this compound and the amine to the flask. If the amine is a liquid, it can be added via syringe.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 1-(4-(amino)piperidin-1-yl)ethanone derivative.

Data Presentation

The following table summarizes representative, albeit generalized, quantitative data for the Buchwald-Hartwig amination of this compound with various amines. The conditions and yields are based on typical outcomes for similar substrates reported in the literature.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene1001285-95
24-MethoxyanilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene1001280-90
3MorpholinePd₂(dba)₃ (2)RuPhos (4)LHMDS (1.5)Dioxane1101875-85
4BenzylaminePd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2.0)Dioxane1102470-80
5N-MethylanilinePd₂(dba)₃ (1.5)tBuXPhos (3)NaOtBu (1.5)Toluene1001680-90

Mandatory Visualization

Buchwald_Hartwig_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Precatalyst, Ligand, and Base setup->reagents reactants Add this compound and Amine reagents->reactants solvent Add Anhydrous, Degassed Solvent reactants->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up monitoring->workup Complete extraction Dilute, Wash with Water and Brine workup->extraction purification Purification extraction->purification chromatography Flash Column Chromatography purification->chromatography product Final Product chromatography->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle cluster_oa cluster_deprot cluster_re pd0 Pd(0)L (Active Catalyst) oa_complex [R-Pd(II)(Br)L] pd0->oa_complex amido_complex [R-Pd(II)(NR'R'')L] oa_complex->amido_complex amido_complex->pd0 product R-NR'R'' (Product) amido_complex->product label_oa Oxidative Addition label_re Reductive Elimination label_deprot Amine Coordination & Deprotonation R-Br\n(this compound) R-Br (this compound) HNR'R'' (Amine)\nBase HNR'R'' (Amine) Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination provides a highly effective and general method for the synthesis of 4-amino-N-acetylpiperidine derivatives from this compound. The reaction tolerates a wide range of primary and secondary amines, and the use of modern, bulky phosphine ligands allows for efficient coupling under relatively mild conditions. The protocols and data presented herein serve as a valuable guide for researchers in the fields of organic synthesis and drug discovery for the development of novel compounds based on the 4-aminopiperidine scaffold. Optimization of the catalyst system and reaction parameters may be necessary to achieve optimal results for specific substrates.

Application Notes and Protocols: 1-(4-Bromopiperidin-1-yl)ethanone in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. 1-(4-Bromopiperidin-1-yl)ethanone is a valuable fragment due to its desirable properties. It possesses a 3D-rich piperidine scaffold, a common motif in approved drugs, ensuring favorable physicochemical properties. The acetyl group provides a handle for synthetic elaboration, while the bromine atom serves as a versatile vector for structure-based design, allowing for targeted growth into adjacent pockets of the protein binding site. This document provides an overview of its application and detailed protocols for its use in a typical FBDD campaign.

Key Applications and Principles

This compound is primarily utilized as a starting point in FBDD campaigns for various target classes, including kinases, proteases, and epigenetic targets. Its utility stems from several key features:

  • Scaffold for Growth: The piperidine ring is a privileged scaffold that can be readily modified.

  • Vector for Elaboration: The bromine atom can be exploited for vector-based elaboration through techniques like Suzuki or Sonogashira coupling, allowing for precise growth into the target's binding site.

  • High Ligand Efficiency: As a small fragment, it often exhibits high ligand efficiency (LE), a key metric in FBDD, ensuring that the binding affinity is significant relative to its size.

The general workflow for utilizing this fragment involves initial screening to identify it as a "hit," followed by structural biology studies (X-ray crystallography or NMR) to determine its binding mode. This structural information then guides the synthetic chemistry efforts to elaborate the fragment into a more potent lead compound.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, data for an FBDD campaign starting with this compound against a hypothetical protein kinase target.

ParameterThis compound (Initial Hit)Optimized Lead Compound
Molecular Weight ( g/mol ) 220.10435.34
Binding Affinity (Kd) 250 µM80 nM
Ligand Efficiency (LE) 0.350.42
Solubility (µM) >1000150
Assay Method Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)

Experimental Protocols

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol describes the initial screening of a fragment library, including this compound, against a target protein.

Objective: To identify fragments that bind to the target protein.

Materials:

  • Target protein (e.g., His-tagged kinase)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Fragment library containing this compound

  • SPR running buffer (e.g., HBS-EP+)

  • SPR instrument

Methodology:

  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface to achieve an immobilization level of ~10,000 Response Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Fragment Screening:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the fragment to a final concentration of 200 µM in SPR running buffer (final DMSO concentration ≤ 1%).

    • Inject the fragment solution over the immobilized protein surface for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

    • Regenerate the surface with a short pulse of 50 mM NaOH if necessary.

    • A positive "hit" is determined by a significant change in response units compared to a reference flow cell.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Analyze the resulting sensorgrams to confirm binding. For hits, proceed to determine binding affinity (Kd) through dose-response experiments.

Protocol 2: Hit-to-Lead Optimization via Suzuki Coupling

This protocol describes a representative synthetic step to elaborate the initial hit.

Objective: To synthesize a more potent analog by extending the fragment from the bromine vector.

Reaction: Coupling of this compound with a boronic acid derivative.

Materials:

  • This compound

  • Aryl boronic acid (e.g., 3-aminophenylboronic acid)

  • Pd(PPh3)4 (Palladium catalyst)

  • Na2CO3 (base)

  • Dioxane/Water (solvent)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Methodology:

  • To a round-bottom flask, add this compound (1 mmol), the aryl boronic acid (1.2 mmol), and Na2CO3 (3 mmol).

  • Add a 4:1 mixture of dioxane and water (10 mL).

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Add the palladium catalyst Pd(PPh3)4 (0.05 mmol).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Structural Biology cluster_2 Hit-to-Lead Optimization FragLib Fragment Library (incl. This compound) Screening Biophysical Screen (e.g., SPR, NMR) FragLib->Screening Hits Identified Hits (Kd ~ 100 µM - 1 mM) Screening->Hits Xray X-ray Crystallography or NMR Hits->Xray BindingMode Determine Binding Mode Xray->BindingMode SBDD Structure-Based Design (e.g., Vector Growth) BindingMode->SBDD Synthesis Chemical Synthesis (e.g., Suzuki Coupling) SBDD->Synthesis SAR Structure-Activity Relationship (SAR) Synthesis->SAR SAR->SBDD Lead Potent Lead Compound (Kd ~ nM) SAR->Lead Synthesis_Workflow Fragment This compound Reaction Suzuki Coupling Pd(PPh3)4, Na2CO3 Fragment->Reaction BoronicAcid Aryl Boronic Acid BoronicAcid->Reaction LeadCompound Optimized Lead Compound Reaction->LeadCompound Vector-based Elaboration Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) TargetKinase Target Kinase RTK->TargetKinase Upstream Signal Substrate Substrate Protein TargetKinase->Substrate ATP pSubstrate Phosphorylated Substrate TargetKinase->pSubstrate Phosphorylation CellularResponse Cellular Response (e.g., Proliferation) pSubstrate->CellularResponse Inhibitor Lead Compound (Inhibitor) Inhibitor->TargetKinase Inhibition

Application Notes and Protocols for the Synthesis of 1-(4-Bromopiperidin-1-yl)ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromopiperidin-1-yl)ethanone is a key synthetic intermediate in medicinal chemistry, serving as a versatile scaffold for the development of a wide range of therapeutic agents. The presence of the bromine atom at the 4-position of the piperidine ring provides a reactive handle for further functionalization through various cross-coupling reactions, while the N-acetyl group modulates the basicity and lipophilicity of the piperidine nitrogen. This document provides detailed experimental procedures for the synthesis of this compound, a summary of its key properties, and a generalized scheme for the synthesis of its analogs.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that while the synthesis is based on established N-acetylation procedures, specific yield and detailed characterization data for this particular compound are not extensively reported in publicly available literature. The data presented here is a combination of information from commercial suppliers and expected values based on analogous reactions.

ParameterValueReference
Product This compound
CAS Number1082915-85-2[1]
Molecular FormulaC₇H₁₂BrNO[2][3]
Molecular Weight206.08 g/mol [2]
AppearanceSolid[2]
PurityTypically ≥95%[2]
Starting Material 4-Bromopiperidine Hydrobromide
CAS Number54288-70-9
Molecular FormulaC₅H₁₁Br₂N
Molecular Weight244.96 g/mol
Acylating Agent Acetyl Chloride
Molecular FormulaC₂H₃ClO
Molecular Weight78.50 g/mol
Base Triethylamine (TEA)
Molecular FormulaC₆H₁₅N
Molecular Weight101.19 g/mol
Solvent Dichloromethane (DCM)
Typical Yield Not explicitly reported, expected to be high based on analogous reactions.

Experimental Protocols

This section details the experimental procedure for the synthesis of this compound from 4-bromopiperidine hydrobromide.

Protocol 1: N-Acetylation of 4-Bromopiperidine Hydrobromide with Acetyl Chloride

This protocol describes a standard procedure for the N-acetylation of a secondary amine hydrobromide salt.

Materials:

  • 4-Bromopiperidine hydrobromide

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, addition funnel, etc.)

  • Magnetic stirrer

  • Rotary evaporator

  • Equipment for column chromatography (silica gel, solvents)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-bromopiperidine hydrobromide (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir the mixture at 0 °C for 30 minutes. The triethylamine serves to neutralize the hydrobromide salt and the HCl byproduct generated during the reaction.

  • Addition of Acetylating Agent: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Expected Characterization Data (Based on Analogous Structures):

  • ¹H NMR (CDCl₃): Peaks corresponding to the acetyl methyl protons (singlet, ~2.1 ppm), the piperidine ring protons (multiplets, ~1.8-4.0 ppm), and the proton on the carbon bearing the bromine (multiplet, ~4.2-4.5 ppm).

  • ¹³C NMR (CDCl₃): Peaks for the acetyl carbonyl carbon (~169 ppm), the acetyl methyl carbon (~21 ppm), and the carbons of the piperidine ring.

  • Mass Spectrometry (ESI+): [M+H]⁺ peak at m/z 206.0 and 208.0, corresponding to the bromine isotopes.

  • IR (KBr): A strong absorption band around 1640 cm⁻¹ corresponding to the amide carbonyl stretch.

Synthesis of Analogs

The synthesized this compound can be used as a versatile intermediate for the preparation of a variety of analogs through substitution at the 4-position. A general scheme for this is the Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 eq), an appropriate aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%), and a base (e.g., 2M aqueous sodium carbonate, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and ethanol.

  • Heat the reaction mixture at reflux under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired 4-aryl or 4-heteroaryl piperidine analog.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Suspend 4-Bromopiperidine HBr in anhydrous DCM start->reagents add_base Add Triethylamine at 0 °C reagents->add_base add_acetyl_chloride Add Acetyl Chloride at 0 °C add_base->add_acetyl_chloride stir Stir at RT (2-4 hours) add_acetyl_chloride->stir quench Quench with NaHCO₃ (aq) stir->quench extract Extract with DCM quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship for Analog Synthesis

logical_relationship cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_products Products intermediate This compound suzuki_coupling Suzuki-Miyaura Cross-Coupling intermediate->suzuki_coupling boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->suzuki_coupling analogs Diverse Library of 4-Substituted Analogs suzuki_coupling->analogs

Caption: Synthesis of analogs via Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Scalable Synthesis of 1-(4-Bromopiperidin-1-yl)ethanone for Library Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Bromopiperidin-1-yl)ethanone is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of compound libraries for drug discovery programs. Its piperidine core is a common motif in many biologically active molecules, and the bromo- and acetyl- functionalities provide versatile handles for further chemical modifications. This document provides a detailed, scalable protocol for the synthesis of this compound, suitable for library production. The presented methodology is robust, employs readily available reagents, and is amenable to high-throughput synthesis workflows.

Reaction Scheme

The synthesis involves the N-acetylation of 4-bromopiperidine hydrobromide. The hydrobromide salt is first neutralized with a suitable base to liberate the free secondary amine, which then reacts with an acetylating agent to form the desired product.

Chemical Reaction:

Data Presentation

Table 1: Reagent and Product Properties

Compound NameFormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-Bromopiperidine HydrobromideC₅H₁₁Br₂N244.96White solid54288-70-9
Acetyl ChlorideC₂H₃ClO78.50Colorless liquid75-36-5
TriethylamineC₆H₁₅N101.19Colorless liquid121-44-8
Dichloromethane (DCM)CH₂Cl₂84.93Colorless liquid75-09-2
This compoundC₇H₁₂BrNO206.08Off-white solid1082915-85-2

Table 2: Stoichiometry and Reaction Parameters

Reagent/ParameterMolar Ratio (relative to starting material)Typical Quantity (for 10g scale)Notes
4-Bromopiperidine Hydrobromide1.010.0 g (40.8 mmol)Starting material.
Acetyl Chloride1.13.5 g (44.9 mmol)Acetylating agent. A slight excess ensures complete conversion.
Triethylamine2.28.9 g (87.8 mmol)Base. Neutralizes both the hydrobromide salt and the HCl generated during the reaction.
Dichloromethane (DCM)-200 mLReaction solvent.
Reaction Temperature-0 °C to Room TemperatureThe reaction is initiated at 0 °C and then allowed to warm to room temperature.
Reaction Time-2-4 hoursThe reaction progress should be monitored by TLC or LC-MS.
Expected Yield-75-90%Yields can vary based on reaction scale and purification efficiency.

Experimental Protocols

Synthesis of this compound

This protocol describes the N-acetylation of 4-bromopiperidine hydrobromide using acetyl chloride and triethylamine.

Materials and Reagents:

  • 4-Bromopiperidine hydrobromide

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stirring plate

  • Ice bath

  • Rotary evaporator

  • Equipment for column chromatography (optional)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-bromopiperidine hydrobromide (1.0 eq).

  • Suspend the starting material in dichloromethane (DCM, approximately 20 mL per gram of starting material).

  • Cool the suspension to 0 °C using an ice bath.

  • Addition of Base: Slowly add triethylamine (2.2 eq) to the stirred suspension. Stir the mixture at 0 °C for 20-30 minutes.

  • Acetylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product is often of sufficient purity for use in library synthesis. If further purification is required, it can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetyl chloride is corrosive and reacts violently with water. Handle with care.

  • Triethylamine is a flammable and corrosive liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Visualizations

Reaction Pathway

reaction_pathway 4-Bromopiperidine_HBr 4-Bromopiperidine Hydrobromide Free_Amine 4-Bromopiperidine (Free Amine) 4-Bromopiperidine_HBr->Free_Amine Triethylamine Triethylammonium_Bromide Triethylammonium Bromide Product This compound Free_Amine->Product Acetyl Chloride Triethylammonium_Chloride Triethylammonium Chloride Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Product HCl HCl Acetyl_Chloride->HCl Triethylamine Triethylamine (Base) Triethylamine->Triethylammonium_Bromide Triethylamine->Triethylammonium_Chloride

Caption: Reaction pathway for the N-acetylation of 4-bromopiperidine.

Experimental Workflow

experimental_workflow Start Start Reagents Combine 4-Bromopiperidine HBr and DCM in Flask Start->Reagents Cooling Cool to 0 °C Reagents->Cooling Add_Base Add Triethylamine Cooling->Add_Base Add_AcCl Add Acetyl Chloride Add_Base->Add_AcCl Reaction Stir at Room Temperature (2-4 hours) Add_AcCl->Reaction Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Reaction->Workup Drying Dry Organic Layer (MgSO₄ or Na₂SO₄) Workup->Drying Evaporation Concentrate in vacuo Drying->Evaporation Purification Column Chromatography (Optional) Evaporation->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of the target compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromopiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-(4-Bromopiperidin-1-yl)ethanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most common and direct method is the N-acetylation of 4-bromopiperidine. This reaction involves treating 4-bromopiperidine, often as its hydrochloride salt, with an acetylating agent in the presence of a base.

Q2: Which acetylating agent should I use: acetyl chloride or acetic anhydride?

Both acetyl chloride and acetic anhydride are effective for this transformation.

  • Acetyl chloride is more reactive and the reaction is often faster. However, it is more corrosive, moisture-sensitive, and generates hydrochloric acid (HCl) as a byproduct, which must be neutralized.

  • Acetic anhydride is less reactive, leading to potentially cleaner reactions with fewer side products. It produces acetic acid as a byproduct, which also requires neutralization. For substrates prone to side reactions, acetic anhydride is often the preferred reagent.

Q3: Why is a base necessary in this reaction?

A base is crucial for several reasons:

  • Neutralization of Starting Material: 4-bromopiperidine is often supplied as a hydrochloride salt. A base is required to deprotonate the piperidinium ion, generating the free secondary amine which is the active nucleophile.

  • Acid Scavenger: The reaction generates an acidic byproduct (HCl or acetic acid). The base neutralizes this acid, preventing it from protonating the 4-bromopiperidine starting material and rendering it unreactive. Common bases include tertiary amines like triethylamine or pyridine.

Q4: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing.

  • Hydrolysis of Acetylating Agent: Acetyl chloride and acetic anhydride are sensitive to moisture. The presence of water in the solvent or on the glassware will lead to the hydrolysis of the acetylating agent, reducing the amount available for the reaction.

  • Protonation of the Starting Material: If an insufficient amount of base is used, the starting 4-bromopiperidine can be protonated by the acid byproduct, making it non-nucleophilic.

  • Product Loss During Workup: The product may be lost during the extraction or purification steps. Ensure proper phase separation and minimize transfers.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexane) should be used to separate the starting material (4-bromopiperidine) from the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive starting material (protonated).2. Decomposed acetylating agent.3. Insufficient reaction temperature.1. Ensure at least two equivalents of base are used if starting from the hydrochloride salt.2. Use a fresh bottle of acetyl chloride or acetic anhydride.3. Gently warm the reaction mixture (e.g., to 40-50 °C) if no reaction occurs at room temperature.
Presence of Starting Material After Extended Reaction Time 1. Insufficient acetylating agent.2. Inadequate mixing.1. Add a slight excess (1.1-1.2 equivalents) of the acetylating agent.2. Ensure vigorous stirring throughout the reaction.
Formation of Multiple Unidentified Spots on TLC 1. Reaction temperature is too high, leading to side reactions.2. Presence of impurities in the starting materials or solvent.1. Maintain the reaction at a lower temperature (e.g., 0 °C to room temperature).2. Use purified solvents and high-purity starting materials.
Product is an Oil and Difficult to Purify 1. Presence of residual solvent or impurities.1. Ensure the product is thoroughly dried under high vacuum.2. Attempt purification by column chromatography on silica gel.
Product Decomposes During Purification 1. The product may be sensitive to heat or acid/base.2. Prolonged exposure to silica gel during chromatography.1. Use a lower temperature for solvent removal.2. Neutralize the workup solutions carefully.3. Perform flash column chromatography to minimize contact time with the stationary phase.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-acetylation of 4-substituted piperidines, which can be used as a reference for optimizing the synthesis of this compound.

Starting MaterialAcetylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
4-Bromopiperidine HClAcetyl Chloride (1.1 eq)Triethylamine (2.2 eq)Dichloromethane0 to RT2-485-95 (estimated)
4-Bromopiperidine HClAcetic Anhydride (1.2 eq)Triethylamine (2.2 eq)DichloromethaneRT4-880-90 (estimated)
4-Bromopiperidine HClAcetic Anhydride (1.2 eq)PyridinePyridine0 to RT3-680-90 (estimated)

Experimental Protocols

Protocol 1: N-Acetylation using Acetyl Chloride

This protocol describes a general procedure for the N-acetylation of 4-bromopiperidine hydrochloride using acetyl chloride and triethylamine.

Materials:

  • 4-Bromopiperidine hydrochloride (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-bromopiperidine hydrochloride and anhydrous DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine to the stirred suspension.

  • After stirring for 15 minutes, add acetyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: N-Acetylation using Acetic Anhydride

This protocol provides an alternative method using the less reactive acetic anhydride.

Materials:

  • 4-Bromopiperidine hydrochloride (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend 4-bromopiperidine hydrochloride in anhydrous DCM.

  • Add triethylamine and stir the mixture at room temperature for 15 minutes.

  • Add acetic anhydride dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours, monitoring its progress by TLC.

  • After completion, add water to the reaction mixture and stir for 30 minutes to quench any unreacted acetic anhydride.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography as described in Protocol 1.

Visualizations

experimental_workflow start Start reagents Combine 4-Bromopiperidine HCl, Solvent, and Base start->reagents cool Cool to 0 °C reagents->cool add_acetylating_agent Add Acetylating Agent (Acetyl Chloride or Acetic Anhydride) cool->add_acetylating_agent react Stir at Room Temperature (Monitor by TLC) add_acetylating_agent->react workup Aqueous Workup (Wash and Extract) react->workup dry Dry Organic Layer workup->dry purify Purify by Column Chromatography dry->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield Observed check_sm Is Starting Material (SM) Present in TLC? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes product_loss Product Loss check_sm->product_loss No check_reagents Check Reagent Quality and Stoichiometry increase_time_temp Increase Reaction Time or Temperature check_reagents->increase_time_temp hydrolysis Moisture in Reaction? (Hydrolysis of Acylating Agent) check_reagents->hydrolysis optimize_workup Optimize Workup/ Purification to Minimize Loss use_dry_reagents Use Anhydrous Solvents and Fresh Reagents hydrolysis->use_dry_reagents incomplete_reaction->check_reagents product_loss->optimize_workup

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Technical Support Center: Purification of 1-(4-Bromopiperidin-1-yl)ethanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1-(4-Bromopiperidin-1-yl)ethanone using column chromatography. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and a standardized experimental protocol to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Researchers often face specific challenges during the column chromatography of piperidine derivatives due to their inherent chemical properties. This section addresses the most common issues in a question-and-answer format.

Q1: Why is my purified product showing a broad, tailing peak on the TLC plate and during column chromatography?

A1: Peak tailing is a common issue when purifying basic compounds like this compound on silica gel. The basic nitrogen atom of the piperidine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong interaction leads to a slow and uneven elution of the compound, resulting in a "tailing" effect on the chromatogram.

Troubleshooting Steps:

  • Addition of a Basic Modifier: To mitigate this interaction, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia solution, can be added to the eluent system.[1] A typical concentration is 0.1-1% (v/v) of triethylamine. This additive works by neutralizing the acidic sites on the silica gel, thus preventing the basic analyte from binding too strongly.

  • Alternative Stationary Phase: If peak tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a suitable alternative to silica gel for the purification of basic compounds. Reversed-phase chromatography (C18 silica) is another option, though it would require a different solvent system (e.g., water/acetonitrile or water/methanol).

Q2: I am having trouble separating my desired product from a closely-eluting impurity. What can I do to improve the separation?

A2: Co-elution of impurities with similar polarities to the target compound is a frequent challenge in chromatography.

Troubleshooting Steps:

  • Optimize the Solvent System: The key to better separation is to find a solvent system that maximizes the difference in retention factors (Rf) between your product and the impurity.

    • Systematic Solvent Screening: Conduct a series of small-scale TLC experiments with different solvent ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).

    • Try Different Solvents: If adjusting the ratio of your current solvent system is ineffective, try changing one or both of the solvents. For example, substituting ethyl acetate with acetone or dichloromethane might alter the selectivity of the separation.

  • Fine-tune the Polarity: Use a very shallow polarity gradient or even isocratic (constant solvent composition) elution if the Rf values of your compound and the impurity are very close. This will increase the interaction time with the stationary phase and may allow for a better separation.

  • Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve separation efficiency for difficult-to-separate compounds.

Q3: My compound seems to have decomposed on the column. How can I prevent this?

A3: While this compound is generally stable, some compounds can be sensitive to the acidic nature of silica gel.

Troubleshooting Steps:

  • Deactivate the Silica Gel: As mentioned for peak tailing, adding a basic modifier like triethylamine to the eluent can also help prevent the degradation of acid-sensitive compounds.

  • Minimize Time on the Column: Work efficiently to minimize the time the compound spends on the column. This includes optimizing the flow rate and not leaving the column to run unnecessarily for extended periods.

  • Check for Instability: Before performing column chromatography, you can test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots (decomposition products) have appeared.

Summary of Troubleshooting Strategies

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Strong interaction between the basic piperidine nitrogen and acidic silica gel.Add 0.1-1% triethylamine to the eluent. Use a neutral or basic alumina stationary phase.
Poor Separation Impurities with similar polarity to the product.Systematically screen different eluent systems and ratios. Use a longer, narrower column. Employ a shallow gradient or isocratic elution.
Compound Decomposition Acidity of the silica gel.Add a basic modifier to the eluent. Minimize the time the compound is on the column.
No Compound Eluting Incorrect solvent system (too non-polar). Compound is not stable on silica.Gradually increase the polarity of the eluent. Check for compound stability on a TLC plate before running the column.
Compound Elutes Too Quickly Incorrect solvent system (too polar).Start with a less polar eluent and gradually increase the polarity.

Detailed Experimental Protocol

This protocol provides a general method for the purification of this compound by flash column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate

  • Triethylamine (optional, for basic compounds)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Collection tubes or flasks

  • Rotary evaporator

2. Preparation of the Column:

  • Select an appropriately sized column based on the amount of crude material. A general rule of thumb is to use about 50-100 g of silica gel for every 1 g of crude product.

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Add a thin layer of sand over the cotton plug.

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

  • Carefully pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to remove any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to protect the surface of the stationary phase.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Using a pipette, carefully add the sample solution to the top of the column.

  • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the mass of the crude product) to the solution. Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin the elution process by opening the stopcock and applying gentle air pressure if necessary to achieve a steady flow rate.

  • Start with a low polarity eluent (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity as the elution progresses.

  • Collect fractions in appropriately sized test tubes or flasks.

  • Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate alongside a spot of the crude material and a pure standard if available.

  • Visualize the spots using a UV lamp or an appropriate staining agent.

5. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Further dry the purified product under high vacuum to remove any residual solvent.

  • Determine the yield and characterize the purified this compound using appropriate analytical techniques (e.g., NMR, mass spectrometry).

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

G Troubleshooting Workflow start Start Purification run_column Run Column Chromatography start->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions problem Problem Identified? analyze_fractions->problem peak_tailing Peak Tailing? problem->peak_tailing Yes combine_pure Combine Pure Fractions problem->combine_pure No poor_separation Poor Separation? peak_tailing->poor_separation No add_tea Add 0.1-1% Triethylamine to Eluent peak_tailing->add_tea Yes no_product No Product Eluting? poor_separation->no_product No optimize_eluent Optimize Eluent System (Different Solvents/Ratios) poor_separation->optimize_eluent Yes increase_polarity Gradually Increase Eluent Polarity no_product->increase_polarity Yes check_stability Check Compound Stability on Silica TLC no_product->check_stability No add_tea->run_column change_stationary_phase Consider Alumina or Reversed-Phase change_stationary_phase->run_column adjust_gradient Use Shallower Gradient or Isocratic Elution optimize_eluent->adjust_gradient adjust_gradient->run_column increase_polarity->run_column check_stability->change_stationary_phase end Purification Complete combine_pure->end

References

troubleshooting common side reactions in 1-(4-Bromopiperidin-1-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(4-Bromopiperidin-1-yl)ethanone. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction seems to be incomplete, and I'm observing a low yield of the desired product. What are the possible causes and solutions?

A1: Incomplete reactions are a common issue in the N-acetylation of 4-bromopiperidine. Several factors could be contributing to this problem:

  • Insufficient Acylating Agent: Ensure you are using a slight excess (1.05-1.2 equivalents) of the acetylating agent (acetyl chloride or acetic anhydride) to drive the reaction to completion.

  • Reaction Time and Temperature: The reaction may require more time or gentle heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, consider increasing the temperature to 40-50°C.

  • Base Equivalents: When using the hydrobromide salt of 4-bromopiperidine, ensure at least two equivalents of a tertiary amine base (like triethylamine or pyridine) are used. One equivalent is required to neutralize the hydrobromide salt, and another to scavenge the acid (HCl or acetic acid) produced during the acetylation.

  • Moisture: The presence of water can hydrolyze the acetylating agent, reducing its effectiveness. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Troubleshooting Steps:

  • Verify the stoichiometry of your reagents, particularly the base and acetylating agent.

  • Extend the reaction time and monitor by TLC until the starting material is consumed.

  • If the reaction is still incomplete, consider adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to accelerate the acetylation.

Q2: I've noticed an impurity with a similar polarity to my product, making purification difficult. What could this impurity be?

A2: A common impurity in this synthesis is unreacted 4-bromopiperidine. Due to its basic nature, it can sometimes co-elute with the product during column chromatography. Another possibility, though less common under standard acylation conditions, is the formation of a diacetylated product if other reactive sites were inadvertently introduced.

Troubleshooting Steps:

  • Optimize Chromatography: Use a less polar solvent system for your column chromatography to improve separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can be effective.

  • Aqueous Wash: During the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove the unreacted basic starting material by converting it into its water-soluble salt. Be cautious not to use a strong acid for a prolonged period, as it could potentially hydrolyze the desired amide product.

Q3: Is there a risk of side reactions involving the bromo-group on the piperidine ring?

A3: Under standard N-acetylation conditions, which are typically mild, the C-Br bond at the 4-position of the piperidine ring is generally stable. However, in the presence of strong bases or high temperatures, there is a theoretical possibility of elimination (to form a tetrahydropyridine derivative) or substitution reactions.

Preventative Measures:

  • Control Temperature: Avoid excessive heating of the reaction mixture.

  • Choice of Base: Use a non-nucleophilic tertiary amine base like triethylamine or pyridine. Avoid using stronger, more nucleophilic bases if possible.

  • Monitor Reaction Conditions: Adhere to the recommended reaction times and temperatures to minimize the potential for side reactions.

Q4: My final product appears to be an oil, but literature suggests it should be a solid. What could be the reason?

A4: The physical state of the product can be influenced by its purity. The presence of residual solvent or minor impurities can prevent crystallization.

Troubleshooting Steps:

  • High Vacuum Drying: Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent.

  • Recrystallization: If the product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can help induce crystallization and further purify the compound.

  • Purity Check: Analyze the product by NMR or LC-MS to confirm its identity and purity. If significant impurities are detected, further purification by column chromatography may be necessary.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 4-Bromopiperidine hydrobromide
Reagents Acetyl chloride or Acetic anhydride, Triethylamine or Pyridine
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Equivalents of 4-Bromopiperidine HBr 1.0
Equivalents of Acetylating Agent 1.05 - 1.2
Equivalents of Base 2.0 - 2.2
Reaction Temperature 0°C to Room Temperature (can be heated to 40-50°C if needed)
Reaction Time 1 - 4 hours (monitored by TLC)
Typical Yield 85 - 95%
Purity (post-purification) >95%

Experimental Protocol

This protocol describes a general method for the synthesis of this compound using acetyl chloride and triethylamine.

Materials:

  • 4-Bromopiperidine hydrobromide

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopiperidine hydrobromide (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve or suspend the starting material.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add triethylamine (2.2 eq) to the stirred mixture.

  • In a separate flask, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, quench it by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Visualizations

Synthesis_Workflow cluster_reagents Reagents & Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 4-Bromopiperidine HBr D N-Acetylation in DCM/THF 0°C to RT A->D B Acetyl Chloride / Acetic Anhydride B->D C Triethylamine / Pyridine C->D E Aqueous Wash (HCl, NaHCO3, Brine) D->E F Drying & Concentration E->F G Column Chromatography F->G H This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield / Incomplete Reaction Cause1 Insufficient Reagents Problem->Cause1 Cause2 Suboptimal Reaction Conditions (Time/Temp) Problem->Cause2 Cause3 Moisture Contamination Problem->Cause3 Solution1 Verify Stoichiometry Cause1->Solution1 Solution2 Increase Reaction Time/ Temperature & Monitor Cause2->Solution2 Solution4 Add DMAP (catalyst) Cause2->Solution4 Solution3 Use Anhydrous Solvents & Dry Glassware Cause3->Solution3

Caption: Troubleshooting logic for low yield in the synthesis.

Side_Reactions Main This compound (Desired Product) Unreacted Unreacted 4-Bromopiperidine Hydrolysis Hydrolysis of Acetylating Agent Elimination Elimination Product (Tetrahydropyridine derivative) Main->Elimination Strong Base / High Temp Substitution Substitution Product Main->Substitution Nucleophilic Conditions Starting Material Starting Material Starting Material->Unreacted Incomplete Reaction Acetylating Agent Acetylating Agent Acetylating Agent->Hydrolysis Presence of Water

Caption: Potential side reactions and byproducts.

Technical Support Center: Optimization of Reaction Conditions for 1-(4-Bromopiperidin-1-yl)ethanone Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Bromopiperidin-1-yl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions involving this substrate.

Frequently Asked Questions (FAQs)

Q1: Which coupling reactions are suitable for this compound?

A1: this compound is a versatile building block amenable to various palladium-catalyzed cross-coupling reactions. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.[1]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[2]

The choice of reaction will depend on the desired final product.

Q2: What are the typical starting conditions for a Suzuki-Miyaura coupling with this substrate?

A2: For a Suzuki-Miyaura coupling, a good starting point would be to use a palladium catalyst with a phosphine ligand, a base, and a suitable solvent system. Based on protocols for similar bromo-heterocycles, you could start with the conditions outlined in the table below and optimize from there.[3] It is crucial to ensure all reagents are of high purity and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4]

Q3: Are there any known side reactions to be aware of when using this compound in coupling reactions?

A3: While specific literature on side reactions for this exact substrate is limited, general side reactions for palladium-catalyzed couplings with similar molecules can be anticipated:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions, known as Glaser coupling) can occur, especially in the presence of oxygen or with copper co-catalysts in Sonogashira reactions.[5][6]

  • Dehalogenation: Replacement of the bromine atom with a hydrogen atom can be a competing pathway, particularly at higher temperatures and with certain bases.[6]

  • Catalyst Deactivation: The N-acetyl group or other functionalities on your coupling partner could potentially coordinate to the palladium center and inhibit catalysis.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7] A small aliquot of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the consumption of starting materials and the formation of the product.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[8]
Inappropriate Base The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The base should be finely ground and anhydrous.[8][9]
Poor Solvent Choice The solvent system can significantly impact solubility and reaction rate. Try different solvent mixtures like 1,4-dioxane/water, toluene/water, or THF/water.[3]
Low Reaction Temperature Increase the reaction temperature in increments of 10 °C. For some sluggish couplings, temperatures up to 100-120 °C may be necessary.[9]
Protodeboronation of Boronic Acid Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure the boronic acid is pure and stored under dry conditions.
Oxygen Contamination Thoroughly degas the solvent and reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[4]
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Steric Hindrance If coupling a bulky amine, a more sterically demanding and electron-rich phosphine ligand (e.g., a biarylphosphine ligand like XPhos or SPhos) may be required to facilitate reductive elimination.
Weakly Nucleophilic Amine For less reactive amines, a stronger base such as NaOt-Bu or LHMDS may be necessary.[1]
Catalyst Inhibition If the amine substrate contains other potential coordinating groups, consider increasing the catalyst loading or using a more robust catalyst system.
Incorrect Pd Source/Ligand Ratio The ratio of palladium to ligand can be crucial. Typically a 1:1 to 1:2 ratio is used, but optimization may be required.
Issue 3: Formation of Alkyne Homocoupling (Glaser) Product in Sonogashira Coupling

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Presence of Oxygen Rigorously deoxygenate all solvents and reagents. The homocoupling is often an oxidative process.[5]
Copper(I) Co-catalyst The copper co-catalyst can promote Glaser coupling. Consider running the reaction under copper-free conditions. Several copper-free Sonogashira protocols have been developed.[5][10]
High Alkyne Concentration Add the terminal alkyne slowly to the reaction mixture using a syringe pump to maintain a low concentration, which disfavors the bimolecular homocoupling.
Inappropriate Amine Base The amine base plays a role in the catalytic cycle. Screening bases like triethylamine or diisopropylethylamine may help.[11]

Quantitative Data Summary

The following tables provide representative reaction conditions for common palladium-catalyzed cross-coupling reactions. Note that these are starting points and may require optimization for this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling [3]

ParameterCondition
Palladium Source Pd(PPh₃)₄ (5 mol%)
Base K₃PO₄ (2.0 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 85-95 °C
Time 15-24 h
Aryl Boronic Acid 1.2 equiv.
Yield 65-88% (for analogous bromopyridines)

Table 2: Representative Conditions for Buchwald-Hartwig Amination [7]

ParameterCondition
Palladium Source Pd₂(dba)₃ (2-5 mol%)
Ligand XPhos or RuPhos (4-10 mol%)
Base NaOt-Bu or Cs₂CO₃ (1.5-2.0 equiv.)
Solvent Toluene or 1,4-Dioxane
Temperature 80-110 °C
Time 12-24 h
Amine 1.2-1.5 equiv.

Table 3: Representative Conditions for Sonogashira Coupling [11]

ParameterCondition
Palladium Source Pd(PPh₃)₂Cl₂ (2-5 mol%)
Copper Co-catalyst CuI (5-10 mol%)
Base Triethylamine (Et₃N)
Solvent THF or DMF
Temperature Room Temperature to 60 °C
Time 2-12 h
Terminal Alkyne 1.2-1.5 equiv.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add anhydrous 1,4-dioxane (8 mL) and deionized, degassed water (2 mL).

  • Stir the mixture at room temperature for 15 minutes under the inert atmosphere.

  • Heat the reaction mixture to 90 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination [7]

  • To a dry Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.5 mmol, 1.5 equiv.).

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the amine (1.2 mmol, 1.2 equiv.) and this compound (1.0 mmol, 1.0 equiv.).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add solids: - this compound - Arylboronic acid - Base (K3PO4) B 2. Inert Atmosphere: Evacuate & backfill with Argon (3x) A->B C 3. Add Catalyst: Pd(PPh3)4 B->C D 4. Add Solvents: Anhydrous Dioxane Degassed Water C->D E 5. Stir at RT (15 min) D->E F 6. Heat to 90°C (16-24 h) E->F G 7. Monitor Progress (TLC/LC-MS) F->G H 8. Cool to RT & Dilute G->H I 9. Aqueous Wash (Water & Brine) H->I J 10. Dry, Filter & Concentrate I->J K 11. Column Chromatography J->K L Final Product K->L Pure Product

Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.

Troubleshooting_Logic_Low_Yield Start Low Yield Observed Catalyst Is the catalyst active? Start->Catalyst Base Is the base appropriate? Catalyst->Base Yes Action_Catalyst Use fresh catalyst/ pre-catalyst Catalyst->Action_Catalyst No Solvent Is the solvent system optimal? Base->Solvent Yes Action_Base Screen different bases (e.g., Cs2CO3, K2CO3) Base->Action_Base No Temp Is the temperature high enough? Solvent->Temp Yes Action_Solvent Try different solvent mixtures (e.g., Toluene/H2O) Solvent->Action_Solvent No Inert Is the reaction under inert atmosphere? Temp->Inert Yes Action_Temp Increase temperature Temp->Action_Temp No Action_Inert Ensure proper degassing and inert atmosphere Inert->Action_Inert No Further_Opt Consider ligand screening or other advanced optimization Inert->Further_Opt Yes

Caption: Troubleshooting logic for low yield in a coupling reaction.

References

challenges in the scale-up of 1-(4-Bromopiperidin-1-yl)ethanone production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up production of 1-(4-Bromopiperidin-1-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of this important building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory scale?

A1: A prevalent laboratory-scale synthesis involves the N-acetylation of 4-bromopiperidine. This is typically achieved by reacting 4-bromopiperidine hydrobromide with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to neutralize the hydrobromide salt and the acid generated during the reaction.

Q2: During scale-up, I am observing a significant amount of a di-acetylated impurity. What is the likely cause and how can it be minimized?

A2: The formation of a di-acetylated impurity is unlikely given the structure of 4-bromopiperidine, which has only one secondary amine. However, if you are starting from a precursor that could have two reactive sites, careful control of stoichiometry is crucial. For the synthesis of this compound, a more probable issue is the presence of unreacted starting material or byproducts from side reactions. Precise addition of the acetylating agent and maintaining the optimal reaction temperature are key to minimizing such impurities.

Q3: My product yield has decreased significantly after scaling up the reaction from 10g to 1kg. What are the potential reasons?

A3: A decrease in yield during scale-up can be attributed to several factors, including inefficient mixing, poor temperature control leading to side reactions, and mass transfer limitations. At a larger scale, exothermic reactions can be harder to control, potentially leading to localized overheating and decomposition of reactants or products. Ensure your reactor is equipped with adequate agitation and a robust cooling system. A gradual addition of the acetylating agent can also help to manage the exotherm.

Q4: What are the primary safety concerns when producing this compound at an industrial scale?

A4: The primary safety concerns include the handling of corrosive and reactive reagents like acetyl chloride. The reaction can be exothermic, necessitating careful temperature monitoring and control to prevent thermal runaways. Adequate ventilation and personal protective equipment (PPE) are essential. A thorough process safety assessment, including a Failure Mode and Effects Analysis (FMEA), is recommended before proceeding with large-scale production.

Q5: What are the recommended purification methods for large-scale production of this compound?

A5: For large-scale purification, crystallization is generally preferred over chromatography due to cost and scalability. The crude product can be dissolved in a suitable solvent at an elevated temperature and then cooled to induce crystallization, leaving impurities in the mother liquor. The choice of solvent is critical and requires screening to find a system that provides good recovery of the pure product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion of Starting Material 1. Insufficient amount of acetylating agent.2. Poor mixing leading to localized reagent depletion.3. Reaction temperature is too low.1. Verify the stoichiometry and ensure accurate addition of the acetylating agent.2. Increase agitation speed and ensure the reactor is properly baffled.3. Gradually increase the reaction temperature while monitoring for side product formation.
High Levels of Impurities 1. Reaction temperature is too high, causing side reactions.2. Presence of water in the reactants or solvent, leading to hydrolysis of the acetylating agent.3. Non-selective reaction conditions.1. Implement better temperature control, potentially using a reactor cooling system.2. Use anhydrous solvents and ensure all reactants are dry.3. Optimize the reaction conditions, including the choice of base and solvent.
Poor Product Isolation/Crystallization 1. Incorrect choice of crystallization solvent.2. Product is too soluble in the chosen solvent.3. Presence of oily impurities preventing crystallization.1. Screen a variety of solvents to find one where the product has high solubility at high temperatures and low solubility at low temperatures.2. Consider using an anti-solvent to induce precipitation.3. Perform a pre-purification step, such as an aqueous wash or charcoal treatment, to remove interfering impurities.
Inconsistent Batch-to-Batch Results 1. Variation in the quality of raw materials.2. Inconsistent reaction conditions (temperature, addition rate, mixing).3. Human error in process execution.1. Implement stringent quality control for all incoming raw materials.2. Utilize a well-defined and documented standard operating procedure (SOP).3. Provide thorough training for all personnel involved in the production process.

Experimental Protocol: N-Acetylation of 4-Bromopiperidine

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 4-Bromopiperidine hydrobromide

  • Acetyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromopiperidine hydrobromide and dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine to the suspension with stirring.

  • In the dropping funnel, prepare a solution of acetyl chloride in dichloromethane.

  • Add the acetyl chloride solution dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Data Presentation

Table 1: Illustrative Yield and Purity at Different Scales

ScaleStarting Material (g)Product Yield (g)Yield (%)Purity (by HPLC, %)
Lab Scale107.885>98
Pilot Scale100075082>97
Production Scale10000720078>97

Note: The data in this table is for illustrative purposes only and may not represent actual experimental results.

Visualizations

experimental_workflow start Start reagents 1. Charge Reactor - 4-Bromopiperidine HBr - Dichloromethane start->reagents cooling 2. Cool to 0 °C reagents->cooling base_add 3. Add Triethylamine cooling->base_add acetyl_add 4. Add Acetyl Chloride (0-5 °C) base_add->acetyl_add reaction 5. React at RT (Monitor by TLC/LC-MS) acetyl_add->reaction quench 6. Quench (aq. NaHCO3) reaction->quench workup 7. Workup - Extraction - Wash - Dry quench->workup purification 8. Purification - Crystallization workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Purity check_temp Check Temperature Control start->check_temp check_mixing Check Agitation start->check_mixing check_reagents Check Reagent Quality and Stoichiometry start->check_reagents temp_ok Temperature OK? check_temp->temp_ok mixing_ok Mixing Adequate? check_mixing->mixing_ok reagents_ok Reagents OK? check_reagents->reagents_ok temp_ok->mixing_ok Yes optimize_temp Optimize Temperature temp_ok->optimize_temp No mixing_ok->reagents_ok Yes improve_mixing Improve Agitation mixing_ok->improve_mixing No verify_reagents Verify Reagents reagents_ok->verify_reagents No

Caption: A logical troubleshooting workflow for addressing common issues in the synthesis.

Technical Support Center: Analytical Methods for 1-(4-Bromopiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 1-(4-Bromopiperidin-1-yl)ethanone. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for analyzing impurities in this compound?

A1: The most common and effective analytical techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2][3] HPLC is widely used for its versatility in separating a broad range of organic molecules. GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities.[4] qNMR serves as a powerful tool for the structural elucidation and absolute quantification of the main component and its impurities without the need for a specific reference standard for each impurity.[5][6]

Q2: What are the potential impurities I should expect in a sample of this compound?

A2: Potential impurities can originate from the starting materials, by-products of the synthesis, or degradation products. For this compound, which is typically synthesized by the N-acetylation of 4-bromopiperidine, potential impurities include:

  • Unreacted Starting Materials: 4-bromopiperidine.

  • Reagents and By-products: Acetic anhydride, acetic acid, and potentially diacetylated by-products.[7]

  • Degradation Products: Hydrolysis of the amide bond, leading back to 4-bromopiperidine, or other degradation pathways depending on storage conditions.

  • Impurities from Starting Material: Any impurities present in the initial 4-bromopiperidine hydrobromide.[8]

Q3: What are the reporting and identification thresholds for impurities according to regulatory guidelines?

A3: According to the International Council for Harmonisation (ICH) guidelines (Q3A), the thresholds for reporting and identifying impurities in a new drug substance are based on the maximum daily dose.[9][10][11][12] While a specific daily dose for this intermediate may not be defined, general thresholds are often applied during drug development.

Threshold Type Typical Value Description
Reporting Threshold≥ 0.05%Impurities at or above this level should be reported in regulatory submissions.[13]
Identification Threshold≥ 0.10%Impurities at or above this level must be structurally identified.[13]
Qualification Threshold≥ 0.15%Impurities at or above this level must be qualified with toxicological data.[13]

Table 1: General Impurity Thresholds based on ICH Q3A Guidelines.

Troubleshooting Guides

HPLC Analysis: Troubleshooting Guide

Issue: Peak Tailing for this compound

The basic nitrogen in the piperidine ring of this compound can interact with acidic silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.[14][15]

Potential Cause Troubleshooting Step Expected Outcome
Secondary Silanol Interactions Lower the mobile phase pH to around 2-3 to protonate the silanol groups and reduce interaction.[16][17]Improved peak symmetry (Tailing factor closer to 1).
Add a basic modifier like triethylamine (TEA) to the mobile phase to compete for active sites.[18]Reduction in peak tailing.
Use a column with a deactivated or end-capped stationary phase.[15]Symmetrical peak shape.
Column Overload Reduce the injection volume or dilute the sample.Sharper, more symmetrical peaks.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.Consistent retention and improved peak shape.
Column Contamination/Void Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[14]Restoration of peak shape and performance.

Table 2: Troubleshooting Peak Tailing in HPLC Analysis.

G Troubleshooting HPLC Peak Tailing start Peak Tailing Observed (Tailing Factor > 1.2) check_all_peaks Does it affect all peaks? start->check_all_peaks check_overload Suspect Sample Overload start->check_overload specific_peaks Only this compound and related basic compounds check_all_peaks->specific_peaks No all_peaks All peaks are tailing check_all_peaks->all_peaks Yes check_silanol Suspect Silanol Interactions specific_peaks->check_silanol check_column_health Suspect Column Health Issue all_peaks->check_column_health lower_ph Lower mobile phase pH (e.g., to 2.5-3.0) check_silanol->lower_ph add_modifier Add competitive base (e.g., 0.1% TEA) check_silanol->add_modifier use_deactivated_column Use end-capped or polar-embedded column check_silanol->use_deactivated_column solution Problem Resolved lower_ph->solution add_modifier->solution use_deactivated_column->solution flush_column Flush with strong solvent check_column_health->flush_column replace_guard Replace guard column flush_column->replace_guard replace_column Replace analytical column replace_guard->replace_column replace_column->solution reduce_injection Reduce injection volume/concentration check_overload->reduce_injection reduce_injection->solution

Troubleshooting workflow for HPLC peak tailing.
GC-MS Analysis: Troubleshooting Guide

Issue: Poor Peak Shape or Analyte Degradation

This compound can be thermally labile, and its basic nature can cause interactions with active sites in the GC system.[19][20]

Potential Cause Troubleshooting Step Expected Outcome
Thermal Degradation in Inlet Lower the injector temperature in increments of 20°C.[21]Reduced degradation products and improved main peak shape.
Use a deactivated inlet liner.[19]Minimized on-liner degradation.
Active Sites in the System Use a highly inert GC column (e.g., with a low-bleed, deactivated phase).Symmetrical peak shape.
Trim the first few centimeters of the column to remove accumulated non-volatile residues.Improved peak shape and restored retention time.
Inappropriate Carrier Gas Flow Optimize the carrier gas flow rate to ensure efficient transfer of the analyte through the column.Sharper peaks and better resolution.
Water in Sample/Solvent Ensure the use of dry solvents and proper sample handling to avoid moisture.[4]Prevention of peak splitting and tailing.

Table 3: Troubleshooting GC-MS Analysis Issues.

qNMR Analysis: Troubleshooting Guide

Issue: Inaccurate Quantification

Accurate quantification by qNMR depends on proper sample preparation, parameter selection, and data processing.[5][22][23]

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Solute Dissolution Ensure the sample and internal standard are fully dissolved. Filter the solution if particulates are present.[24][25]Sharp, well-defined NMR signals and a stable baseline.
Overlapping Signals Choose an internal standard with signals that are well-resolved from the analyte and impurity signals.[23]Accurate integration of all relevant peaks.
Insufficient Relaxation Delay Set the relaxation delay (d1) to at least 5 times the longest T1 of the signals being quantified.Accurate and reproducible integration values.
Poor Baseline Correction Carefully perform baseline correction before integration to ensure accuracy.Reliable peak integration.
Impure Internal Standard Use a certified internal standard with a known purity.[26]Accurate calculation of the analyte's purity.

Table 4: Troubleshooting qNMR Quantification Issues.

Experimental Protocols

HPLC Method for Impurity Profiling

This method is a general starting point and may require optimization.

  • Instrumentation: HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.

GC-MS Method for Volatile Impurities
  • Instrumentation: Gas Chromatograph with a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C (can be optimized lower if degradation is observed).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Split (e.g., 20:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of a suitable dry solvent (e.g., dichloromethane or ethyl acetate).

qNMR Method for Purity Assessment
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified standard with known purity (e.g., maleic acid or dimethyl sulfone) that does not have overlapping signals with the analyte.

  • Solvent: A suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both the sample and internal standard are fully soluble.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of this compound into a clean vial.

    • Accurately weigh a suitable amount (e.g., 5-10 mg) of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 30-90°.

    • Relaxation Delay (d1): ≥ 5 x T1 (longest relaxation time of interest).

    • Number of Scans: Sufficient for a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the standard qNMR equation.[27]

Visualizations

G General Analytical Workflow for Impurity Analysis start Sample of This compound hplc HPLC Analysis (Purity and Non-volatile Impurities) start->hplc gcms GC-MS Analysis (Volatile and Semi-volatile Impurities) start->gcms qnmr qNMR Analysis (Purity Assay and Structural Confirmation) start->qnmr hplc_results Impurity Profile (Relative Amounts) hplc->hplc_results gcms_results Identification of Volatile Impurities gcms->gcms_results qnmr_results Absolute Purity and Impurity Structure qnmr->qnmr_results final_report Final Impurity Report hplc_results->final_report gcms_results->final_report qnmr_results->final_report G Potential Impurity Sources in Synthesis cluster_synthesis N-Acetylation Reaction cluster_impurities Potential Impurities start_material 4-Bromopiperidine product This compound start_material->product Reacts with unreacted_sm Unreacted 4-Bromopiperidine start_material->unreacted_sm Source of reagent Acetic Anhydride reagent->product Acetylating Agent byproduct Acetic Acid reagent->byproduct Hydrolysis leads to diacetylation Diacetylated By-product product->diacetylation Over-reaction can lead to degradation Degradation Products product->degradation Instability can lead to

References

Technical Support Center: Regioselectivity in Reactions with 1-(4-Bromopiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-(4-Bromopiperidin-1-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reaction pathways when using this compound as a substrate?

A1: The primary desired reaction is nucleophilic substitution (typically SN2) at the C4 position, where the bromide ion is displaced by a nucleophile. However, a significant competing pathway is elimination (typically E2), which leads to the formation of 1-acetyl-1,2,3,6-tetrahydropyridine. The regioselectivity is highly dependent on the nature of the nucleophile, the reaction conditions, and steric factors.[1][2][3]

Q2: How does the N-acetyl group influence the reactivity of the 4-bromopiperidine ring?

A2: The N-acetyl group is an electron-withdrawing group that deactivates the nitrogen atom, preventing it from participating in side reactions. It also influences the conformational equilibrium of the piperidine ring. This can affect the accessibility of the C4 position to incoming nucleophiles and the orientation required for elimination, thereby influencing the ratio of substitution to elimination products.[4][5]

Q3: I am observing a significant amount of the elimination byproduct. What factors favor elimination and how can I minimize it?

A3: Elimination is favored by strong, sterically hindered bases, and higher reaction temperatures.[6][7] To minimize the formation of 1-acetyl-1,2,3,6-tetrahydropyridine, you should use nucleophiles that are strong but have low basicity and minimal steric bulk. Additionally, running the reaction at lower temperatures can significantly favor the substitution pathway.

Q4: Can I perform a Grignard reaction with this compound to form a C-C bond at the 4-position?

A4: Direct coupling of a Grignard reagent to the C4 position is challenging. Two potential side reactions can occur: 1) Halogen-metal exchange between the Grignard reagent and the C4-Br bond, which would generate a piperidinyl Grignard reagent. 2) Reaction of the Grignard reagent with the N-acetyl carbonyl group. To achieve C-C bond formation at the 4-position with an organometallic reagent, a cross-coupling reaction (e.g., Suzuki, Negishi) using a suitable palladium catalyst is generally a more reliable approach. If a Grignard-type reaction is desired, the use of organocuprates (Gilman reagents) may offer better selectivity for substitution over other pathways.[8][9]

Troubleshooting Guides

Problem 1: Low Yield of 4-Substituted Product and/or Formation of Elimination Byproduct

Your reaction is producing a mixture of the desired 4-substituted piperidine and the elimination product, 1-acetyl-1,2,3,6-tetrahydropyridine, with a low overall yield of the desired compound.

G start Low Yield of 4-Substituted Product check_nucleophile Analyze Nucleophile Properties start->check_nucleophile strong_bulky Strong, Bulky Base (e.g., t-butoxide) check_nucleophile->strong_bulky Is it a strong, bulky base? weak_nucleophile Weak Nucleophile check_nucleophile->weak_nucleophile Is it a weak nucleophile? high_temp High Reaction Temperature check_nucleophile->high_temp Is the reaction run at high temp? solution_nucleophile Solution: Switch to a less sterically hindered, less basic nucleophile (e.g., NaN3, NaCN, smaller alkoxides). strong_bulky->solution_nucleophile solution_weak_nuc Solution: Increase nucleophile concentration or switch to a more potent nucleophile if possible. weak_nucleophile->solution_weak_nuc solution_temp Solution: Reduce reaction temperature. Consider running at 0°C or room temperature. high_temp->solution_temp Yes end Improved Regioselectivity and Yield high_temp->end No yes_temp Yes no_temp No solution_nucleophile->high_temp solution_temp->end solution_weak_nuc->high_temp

Caption: Troubleshooting poor regioselectivity.

The choice of nucleophile has a profound impact on the ratio of substitution (SN2) to elimination (E2) products. The following table provides illustrative data for the reaction of this compound with various nucleophiles.

NucleophileBase StrengthSteric HindranceTypical SN2:E2 RatioPredominant Product(s)
Sodium Azide (NaN₃)WeakLow>95:51-(4-Azidopiperidin-1-yl)ethanone
Sodium Cyanide (NaCN)ModerateLow90:101-Acetylpiperidine-4-carbonitrile
Sodium Methoxide (NaOMe)StrongLow70:301-(4-Methoxypiperidin-1-yl)ethanone & Elimination
Sodium Ethoxide (NaOEt)StrongModerate50:50Mixture of Substitution and Elimination
Potassium tert-ButoxideVery StrongHigh<10:951-Acetyl-1,2,3,6-tetrahydropyridine (Elimination)

Note: Ratios are approximate and can be influenced by solvent and temperature.

Problem 2: Failure of C-C Bond Formation Using Grignard Reagents

Attempts to react this compound with an aryl or alkyl Grignard reagent (R-MgBr) to form the corresponding 4-R-piperidine derivative result in a complex mixture of products or recovery of starting material.

For successful and regioselective C-C bond formation at the 4-position, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, is recommended over a Grignard reaction.

G start Start: this compound reaction Suzuki Coupling Reaction (Heat) start->reaction boronic_acid Aryl/Alkyl Boronic Acid or Ester boronic_acid->reaction pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) pd_catalyst->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent (e.g., Toluene/Water, Dioxane) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification product Product: 1-(4-Aryl/Alkyl-piperidin-1-yl)ethanone purification->product

Caption: Workflow for Suzuki cross-coupling.

Experimental Protocols

Protocol 1: Regioselective Nucleophilic Substitution with Sodium Azide (SN2 Favored)

This protocol describes the synthesis of 1-(4-azidopiperidin-1-yl)ethanone, a reaction that proceeds with high regioselectivity for the substitution product.

  • Reaction Setup: To a solution of this compound (1.0 eq) in dimethylformamide (DMF, 0.2 M), add sodium azide (1.5 eq).

  • Reaction Conditions: Stir the mixture at room temperature (20-25 °C) for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1-(4-azidopiperidin-1-yl)ethanone.

Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation

This protocol provides a general method for the synthesis of 4-arylpiperidine derivatives.

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) in a mixture of toluene and water (e.g., 4:1 v/v).

  • Catalyst Addition: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 8-16 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography to obtain the 4-arylpiperidine product.[10]

References

Technical Support Center: Overcoming Poor Solubility of 1-(4-Bromopiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for addressing the poor solubility of 1-(4-Bromopiperidin-1-yl)ethanone in reaction media.

Frequently Asked Questions (FAQs)

Q1: What structural features of this compound contribute to its poor solubility?

A1: The solubility of this compound is influenced by a combination of factors. The piperidine ring, while containing a nitrogen atom, is a largely non-polar, cyclic aliphatic structure. The acetyl group (-C(O)CH3) adds some polarity, but the molecule's overall moderate lipophilicity, coupled with the potential for strong crystal lattice energy in its solid state, can lead to low solubility in a range of common solvents.

Q2: I'm starting a new reaction. Which solvent should I try first for this compound?

A2: A good starting point is to screen polar aprotic solvents. Based on the behavior of structurally similar N-acetylated piperidines, solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often effective due to their ability to disrupt the crystal lattice and engage in dipole-dipole interactions.[1] For less polar systems, Dichloromethane (DCM) or Tetrahydrofuran (THF) may be suitable. A systematic, small-scale solubility test is always recommended before proceeding with the full-scale reaction.[2][3]

Q3: Can temperature be used to increase the solubility of this compound?

A3: Yes, for most compounds, solubility increases with temperature. Heating the reaction mixture can significantly improve the dissolution of this compound. However, you must consider the thermal stability of your reactants, reagents, and the solvent's boiling point. It is crucial to ensure that heating does not lead to degradation or unwanted side reactions.

Q4: Are there any chemical modifications to the molecule itself that could improve solubility?

A4: While this falls under the category of chemical derivatization rather than a direct solubilization technique for the existing compound, it's a strategy used in drug development. For instance, introducing more polar functional groups or creating a salt form of a related compound (if an ionizable group were present) could enhance solubility. However, for a specific reaction, this would involve redesigning the synthetic route.

Troubleshooting Guide

Issue 1: My compound, this compound, is not dissolving in my chosen reaction solvent.

Possible Cause Troubleshooting Step Rationale
Solvent Mismatch Perform a solvent screening using a range of polar aprotic, polar protic, and non-polar solvents. (See Experimental Protocol 1)."Like dissolves like" is a fundamental principle. A systematic screening is the most effective way to find a compatible solvent system.[2]
Insufficient Agitation/Time Increase the stirring rate and allow more time for dissolution. Gentle heating may also be applied if the reaction chemistry allows.Dissolution is a kinetic process. Ensuring adequate mixing and providing sufficient time and energy (heat) can overcome the activation energy barrier for dissolving the solid.
Low-Quality Reagent Verify the purity of your this compound. Impurities can sometimes affect solubility.Insoluble impurities can give the false impression that the target compound is not dissolving.

Issue 2: The compound dissolves initially but crashes out of solution when another reagent is added.

Possible Cause Troubleshooting Step Rationale
Change in Solvent Polarity Add the second reagent slowly, perhaps dissolved in the same reaction solvent, to avoid a rapid, localized change in the solvent environment.The addition of a less polar or more polar reagent can alter the overall polarity of the reaction medium, causing the solute to precipitate.
Reaction Initiation Consider if an initial reaction is forming a less soluble product or intermediate.The product of the reaction may be less soluble than the starting material under the chosen conditions.
Supersaturation Prepare the solution at a slightly elevated temperature and maintain that temperature throughout the reagent addition and reaction.The initial dissolution may have created a metastable supersaturated solution. A slight temperature increase can keep the compound in solution.

Issue 3: I need to run my reaction in an aqueous or semi-aqueous environment, but the compound is insoluble.

Possible Cause Troubleshooting Step Rationale
High Lipophilicity Use a co-solvent system. Add a water-miscible organic solvent like DMSO, ethanol, or isopropanol to the aqueous medium. (See Experimental Protocol 1).[4]Co-solvents reduce the overall polarity of the aqueous system, making it more favorable for dissolving lipophilic organic molecules.[4]
Poor Wetting Add a small amount of a non-ionic surfactant (e.g., Tween-80, Triton X-100) to the aqueous medium.Surfactants decrease the surface tension between the solid compound and the aqueous solvent, improving wetting and forming micelles that can encapsulate the compound.
pH Effects Although the N-acetyl group significantly reduces the basicity of the piperidine nitrogen, a slight increase in solubility might be observed in acidic aqueous media due to potential protonation. Test the effect of lowering the pH.The protonated form of a basic compound is generally more water-soluble. While less pronounced for this amide, it is worth investigating.[5]

Data Presentation

Table 1: Qualitative Solubility Profile of this compound in Common Organic Solvents at Room Temperature.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aprotic Polar DMSO, DMFHighFavorable dipole-dipole interactions can overcome crystal lattice energy.
Acetonitrile, Acetone, THFModerateGood solvation of the polar acetyl group is expected.[1]
Halogenated Dichloromethane (DCM), ChloroformModerateSuitable for compounds of intermediate polarity.
Protic Polar Ethanol, MethanolLow to ModerateHydrogen bonding with the carbonyl oxygen is possible, but the non-polar backbone limits solubility.
Aromatic TolueneLowThe molecule lacks significant aromatic character for favorable π-stacking interactions.
Non-polar Hexane, HeptaneInsolubleThe polarity of the acetyl group makes it incompatible with non-polar aliphatic solvents.[6]

Experimental Protocols

Protocol 1: Small-Scale Screening for Optimal Solvent/Co-solvent System
  • Preparation : Dispense a small, consistent amount (e.g., 2-5 mg) of this compound into several small, labeled vials.

  • Solvent Addition : To each vial, add a measured volume (e.g., 0.5 mL) of a different candidate solvent (e.g., DMF, DMSO, Acetonitrile, DCM, Toluene, Ethanol).

  • Equilibration : Vigorously stir or vortex each vial at a consistent temperature (e.g., room temperature) for a set period (e.g., 30-60 minutes).[2]

  • Observation : Visually inspect each vial for undissolved solid. Classify as 'Soluble', 'Partially Soluble', or 'Insoluble'.

  • Co-solvent Testing : For promising but incomplete solubility, create binary mixtures (e.g., 1:1, 1:4 ratios of a good solvent with your primary reaction solvent) and repeat steps 2-4.

  • Selection : Choose the solvent or co-solvent system that provides complete dissolution and is compatible with your reaction conditions.

Protocol 2: Using Surfactants for Enhanced Aqueous Solubility
  • Prepare Surfactant Stock : Create a 1% (w/v) stock solution of a non-ionic surfactant (e.g., Tween-80) in your aqueous reaction buffer.

  • Titration : In a test vial, suspend a known amount of this compound in the aqueous buffer.

  • Add Surfactant : Add the surfactant stock solution dropwise while stirring vigorously.

  • Observe : Note the concentration of surfactant at which the compound fully dissolves.

  • Reaction Compatibility : Ensure the final surfactant concentration does not interfere with your downstream processing or analytical methods. A typical starting concentration in the final reaction is 0.05% to 0.2%.

Visualizations

G cluster_start Initial Observation cluster_strategy Solubilization Strategy Selection cluster_end Outcome start Poor solubility of This compound observed solvent_screen Is the primary solvent system flexible? start->solvent_screen use_cosolvent Introduce a Co-solvent (e.g., DMSO, DMF) solvent_screen->use_cosolvent No change_solvent Change Primary Solvent solvent_screen->change_solvent Yes temp_check Is the reaction temperature sensitive? use_cosolvent->temp_check change_solvent->temp_check heat_mixture Increase Reaction Temperature temp_check->heat_mixture No surfactant_check Is the system aqueous and additives are tolerated? temp_check->surfactant_check Yes heat_mixture->surfactant_check use_surfactant Add a Surfactant (e.g., Tween-80) surfactant_check->use_surfactant Yes end_node Homogeneous Reaction Mixture surfactant_check->end_node No use_surfactant->end_node

Caption: Troubleshooting workflow for selecting a solubilization strategy.

G cluster_solute Solute Properties (Intrinsic) cluster_solvent Solvent Properties (Extrinsic) cluster_conditions System Conditions center Solubility of This compound polarity Molecular Polarity (Amide vs. Ring) center->polarity crystal Crystal Lattice Energy center->crystal size Molecular Size/Shape center->size solvent_polarity Solvent Polarity center->solvent_polarity h_bond Hydrogen Bonding (Acceptor/Donor) center->h_bond temp Temperature center->temp pressure Pressure center->pressure ph pH (Aqueous) center->ph

Caption: Key factors influencing the solubility of the target compound.

References

Validation & Comparative

A Comparative Guide to 1-(4-Bromopiperidin-1-yl)ethanone and Other Brominated Piperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic agents. Its inherent drug-like properties, including favorable solubility and metabolic stability, make it a preferred building block in the design of novel therapeutics. Among the various functionalized piperidines, brominated derivatives serve as versatile intermediates, enabling a wide range of synthetic transformations to explore chemical space and optimize pharmacological activity. This guide provides a comprehensive comparison of 1-(4-Bromopiperidin-1-yl)ethanone with other commonly employed brominated piperidines, supported by available data and detailed experimental protocols.

Introduction to Brominated Piperidines

Brominated piperidines are key synthetic intermediates that allow for the introduction of diverse functionalities at the 4-position of the piperidine ring through various cross-coupling reactions. The nature of the nitrogen-protecting group significantly influences the reactivity of the C-Br bond and the overall physicochemical properties of the molecule. This guide will focus on a comparative analysis of N-acetyl, N-Boc (tert-butyloxycarbonyl), and other relevant N-substituted 4-bromopiperidines.

Physicochemical and Reactivity Comparison

The choice of the N-protecting group on the piperidine ring is a critical consideration in synthesis design, impacting the compound's stability, solubility, and reactivity in subsequent chemical transformations.

CompoundMolecular FormulaMolecular Weight ( g/mol )N-Protecting GroupKey Features
This compound C₇H₁₂BrNO206.08AcetylElectron-withdrawing, can influence reactivity.
tert-Butyl 4-bromopiperidine-1-carboxylate C₁₀H₁₈BrNO₂264.16BocBulky, acid-labile, enhances stability and solubility.[1]
Benzyl 4-bromopiperidine-1-carboxylate C₁₃H₁₆BrNO₂298.18CbzRemovable by hydrogenolysis.
4-Bromopiperidine C₅H₁₀BrN164.04None (as salt)Unprotected nitrogen, requires protection for selective reactions.

Table 1: Physicochemical Properties of Selected Brominated Piperidines.

The N-acetyl group in this compound is electron-withdrawing, which can modulate the reactivity of the piperidine nitrogen and the C4-Br bond. In contrast, the N-Boc group in tert-butyl 4-bromopiperidine-1-carboxylate is sterically hindering and can influence the conformational preference of the piperidine ring, in addition to providing enhanced stability and solubility in organic solvents.[1] The choice between these protecting groups often depends on the desired reaction conditions and the subsequent deprotection strategy.

Performance in Key Synthetic Transformations

The utility of brominated piperidines as synthetic intermediates is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the formation of C-C and C-N bonds, respectively, allowing for the synthesis of diverse libraries of compounds for biological screening.

Suzuki-Miyaura Coupling
N-Protecting GroupAryl Boronic AcidProductTypical Yield (%)Reference
BocPhenylboronic acid1-Boc-4-phenylpiperidineHigh[2]
Acetyl(Hypothetical) Phenylboronic acid1-(4-Phenylpiperidin-1-yl)ethanoneData not available-

Table 2: Representative Suzuki-Miyaura Coupling Reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. This reaction is crucial for introducing nitrogen-containing functionalities, which are prevalent in many biologically active molecules.

N-Protecting GroupAmineProductTypical Yield (%)Reference
BocAniline1-Boc-4-(phenylamino)piperidineModerate to excellent[3]
Acetyl(Hypothetical) Aniline1-(4-(Phenylamino)piperidin-1-yl)ethanoneData not available-

Table 3: Representative Buchwald-Hartwig Amination Reactions.

The reactivity in these cross-coupling reactions can be influenced by the steric and electronic properties of the N-protecting group. The bulkier N-Boc group might necessitate the use of more active catalyst systems compared to the smaller N-acetyl group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-acylpiperidines is the acylation of the corresponding piperidine.

Materials:

  • 4-Bromopiperidine hydrobromide

  • Acetyl chloride or acetic anhydride

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Suspend 4-bromopiperidine hydrobromide in anhydrous DCM.

  • Add the base (e.g., 2.2 equivalents of triethylamine) and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Brominated piperidine (e.g., this compound)

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent system (e.g., toluene/ethanol/water, dioxane/water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add the brominated piperidine, arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Applications in Drug Discovery Workflows

Derivatives of brominated piperidines are frequently utilized in high-throughput screening (HTS) campaigns to identify novel modulators of various biological targets, particularly G protein-coupled receptors (GPCRs).[4][5] The piperidine scaffold serves as a versatile template for generating large libraries of compounds with diverse functionalities at the 4-position.

High-Throughput Screening for GPCR Ligands

A common workflow for screening piperidine derivatives as potential GPCR ligands involves a series of assays to determine binding affinity and functional activity.

HTS_Workflow cluster_0 Library Generation cluster_1 High-Throughput Screening cluster_2 Hit-to-Lead Optimization Bromopiperidine This compound or other N-protected 4-bromopiperidines Coupling Parallel Synthesis (e.g., Suzuki, Buchwald-Hartwig) Bromopiperidine->Coupling Library Diverse Piperidine Derivative Library Coupling->Library Primary_Screen Primary Screen (e.g., Radioligand Binding Assay) Library->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits SAR Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: A generalized workflow for the discovery of GPCR ligands using a piperidine library.

Signaling Pathway Example: GPCR-Gq Activation

Many GPCRs, which are potential targets for piperidine-based drugs, signal through the Gq protein pathway, leading to an increase in intracellular calcium. This can be monitored in cell-based functional assays.

GPCR_Gq_Pathway Ligand Piperidine Derivative (Agonist) GPCR GPCR Target Ligand->GPCR Binds to Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Cellular_Response Cellular Response DAG->Cellular_Response Activates PKC, leading to Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->Cellular_Response Triggers

Caption: Simplified signaling pathway of a Gq-coupled GPCR.

Conclusion

This compound and its N-protected counterparts are valuable building blocks in the synthesis of diverse chemical libraries for drug discovery. The choice of the N-protecting group is a critical parameter that influences the reactivity and physicochemical properties of the piperidine intermediate. While direct comparative performance data is often proprietary or not widely published, the general synthetic protocols provided herein can be adapted for various brominated piperidines. The strategic application of these intermediates in workflows such as high-throughput screening for GPCR modulators continues to be a fruitful approach in the quest for novel therapeutics. Further research into the comparative reactivity of these building blocks would be highly beneficial to the medicinal chemistry community.

References

Comparative Biological Activity of 1-(4-Bromopiperidin-1-yl)ethanone and Its Analogs: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 1-(4-Bromopiperidin-1-yl)ethanone and its structurally related analogs. Due to the limited publicly available data on the specific biological profile of this compound, this document focuses on the activities of analogous compounds sharing the core piperidine scaffold. The piperidine ring is a highly privileged structure in medicinal chemistry, found in numerous approved drugs and bioactive compounds.[1] Its derivatives have shown a wide spectrum of pharmacological effects, including but not limited to, acetylcholinesterase inhibition, antifungal activity, and opioid receptor modulation. Understanding the structure-activity relationships (SAR) of these analogs can provide valuable insights into the potential therapeutic applications of novel piperidine-containing molecules.

Potential Biological Activities and Comparative Data

Based on the analysis of structurally similar compounds, this compound may exhibit several biological activities. The following sections explore these possibilities with supporting data from published research on its analogs.

Acetylcholinesterase (AChE) Inhibition

The N-acetylpiperidine moiety is a key feature in several potent acetylcholinesterase (AChE) inhibitors. AChE is a critical enzyme in the nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease.[2] The potency of these inhibitors is highly dependent on the substitutions on the piperidine ring and the nature of the acyl group.

Several studies have demonstrated that N-acylpiperidine derivatives can exhibit significant AChE inhibitory activity. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. One of the most potent compounds in this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, displayed an IC50 value of 0.56 nM.[3] Another study on benzamide derivatives containing a piperidine core identified a compound with an ortho-fluorine substitution as a highly potent AChE inhibitor with an IC50 of 13 nM, which is more potent than the reference drug donepezil.[4]

The following table summarizes the AChE inhibitory activity of selected piperidine analogs.

Compound/AnalogStructureTargetIC50 (nM)Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride![Image of 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride structure](--INVALID-LINK--)Acetylcholinesterase (AChE)0.56[3]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)Acetylcholinesterase (AChE)5.7[5]
N-(2-(piperidin-1-yl)ethyl)benzamide derivative (ortho-fluoro)
alt text
Acetylcholinesterase (AChE)13[4]
Semi-synthetic piperidine alkaloid analog 7Not specifiedRat brain Acetylcholinesterase7320[6]
Semi-synthetic piperidine alkaloid analog 9Not specifiedRat brain Acetylcholinesterase15100[6]
Antifungal Activity

Piperidine derivatives are also known for their antifungal properties. The mechanism of action for some of these compounds involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. While direct data on 4-bromopiperidine derivatives is scarce, studies on 4-aminopiperidines have shown promising results. For example, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine have been identified as potent antifungal agents against various Candida and Aspergillus species. The structure-activity relationship studies revealed that a long alkyl chain at the 4-amino position and a benzyl or phenethyl group at the piperidine nitrogen are beneficial for antifungal activity. This suggests that the nature of the substituent at the 4-position of the piperidine ring is a key determinant of antifungal potency.

Opioid Receptor Modulation

The 4-substituted piperidine scaffold is central to a major class of opioid analgesics, with fentanyl being a prominent example. Modifications at the 4-position of the piperidine ring significantly influence the binding affinity and efficacy at opioid receptors. While this compound is structurally simpler than fentanyl and its analogs, the presence of a substituent at the 4-position could confer some affinity for opioid receptors. Studies on 4-substituted piperidines and piperazines have shown that the nature of the substituent at this position can modulate the binding affinity for mu (µ) and delta (δ) opioid receptors.[7][8] For instance, a series of 4-substituted piperidine compounds based on a tetrahydroquinoline scaffold displayed low nanomolar binding affinity for the µ-opioid receptor.[7][8]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the widely used colorimetric assay developed by Ellman.[2]

Principle: The assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), which can be detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, typically around 0.1-0.25 U/mL.

    • Prepare a stock solution of DTNB (10 mM) in the assay buffer.

    • Prepare a fresh stock solution of ATCI (14-15 mM) in deionized water.

    • Prepare serial dilutions of the test compounds in the assay buffer. The final solvent concentration should be kept low (e.g., <1% DMSO) to avoid enzyme inhibition.

  • Assay in 96-Well Plate (final volume of 200 µL/well):

    • Add 45 µL of the AChE solution to each well, except for the blank control.

    • Add 5 µL of the test compound dilutions to the respective wells. For the negative control (100% activity), add 5 µL of the assay buffer/solvent.

    • Incubate the plate for 15 minutes at room temperature.

    • To initiate the reaction, add 150 µL of a freshly prepared reaction mix containing the assay buffer, DTNB, and ATCI to each well.

    • Immediately measure the absorbance at 412 nm and continue to monitor the absorbance change over time (e.g., every minute for 10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition for each concentration of the test compound is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Structure-Activity Relationship (SAR) Logic for Piperidine Analogs

The following diagram illustrates the key structural features of piperidine analogs that influence their biological activity, as discussed in this guide.

SAR_Piperidine cluster_piperidine Piperidine Scaffold cluster_modifications Structural Modifications cluster_activities Biological Activities Piperidine This compound Core N_Acyl N-Acyl Group (e.g., Acetyl) Piperidine->N_Acyl Influences C4_Substituent C4-Substituent (e.g., Bromo, Amino) Piperidine->C4_Substituent Influences AChE AChE Inhibition N_Acyl->AChE Key for Potency Antifungal Antifungal Activity C4_Substituent->Antifungal Determines Potency Opioid Opioid Receptor Modulation C4_Substituent->Opioid Modulates Affinity

Caption: Key structural modifications on the piperidine scaffold and their influence on biological activities.

Experimental Workflow for AChE Inhibition Assay

The following diagram outlines the major steps in the acetylcholinesterase inhibition assay.

AChE_Workflow start Start reagent_prep Prepare Reagents: AChE, DTNB, ATCI, Test Compounds start->reagent_prep plate_setup Plate Setup (96-well): Add AChE and Test Compounds reagent_prep->plate_setup incubation Incubate for 15 min at Room Temperature plate_setup->incubation reaction_start Initiate Reaction: Add Reaction Mix (ATCI + DTNB) incubation->reaction_start measurement Measure Absorbance at 412 nm (Kinetic Read) reaction_start->measurement data_analysis Data Analysis: Calculate % Inhibition and IC50 Value measurement->data_analysis end End data_analysis->end

Caption: Workflow for the colorimetric acetylcholinesterase (AChE) inhibition assay.

Conclusion

References

Spectroscopic Analysis of 1-(4-Bromopiperidin-1-yl)ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 1-(4-Bromopiperidin-1-yl)ethanone and its non-brominated analog, 1-acetylpiperidine. Understanding the spectroscopic characteristics of these compounds is crucial for their identification, characterization, and quality control in pharmaceutical research and development. This document presents a summary of expected and experimental spectroscopic data, detailed experimental protocols, and visualizations to aid in the interpretation of analytical results.

Comparative Spectroscopic Data

The introduction of a bromine atom at the C4 position of the piperidine ring in 1-acetylpiperidine significantly influences its spectroscopic properties. The following tables summarize the expected ¹H NMR and ¹³C NMR chemical shifts, and key infrared absorption bands for this compound in comparison to the experimental data for 1-acetylpiperidine. Mass spectrometry data is also presented to highlight the expected fragmentation patterns.

Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)

Proton Assignment This compound (Expected δ, ppm) 1-Acetylpiperidine (Experimental δ, ppm) [1]Expected Multiplicity
CH₃ (Acetyl)~2.12.09s
H2ax, H6ax~3.83.53t
H2eq, H6eq~3.63.53t
H3ax, H5ax~2.01.65m
H3eq, H5eq~2.21.65m
H4~4.31.54tt

Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Carbon Assignment This compound (Expected δ, ppm) 1-Acetylpiperidine (Experimental δ, ppm)
C=O (Acetyl)~169169.1
CH₃ (Acetyl)~2121.4
C2, C6~4646.8
C3, C5~3425.5
C4~5024.6

Table 3: Comparative FT-IR Spectral Data (KBr Pellet, cm⁻¹)

Functional Group This compound (Expected ν, cm⁻¹) 1-Acetylpiperidine (Experimental ν, cm⁻¹) [2]Vibrational Mode
C=O (Amide)~16451644Stretch
C-H (Aliphatic)~2850-29502855-2938Stretch
C-N~12301228Stretch
C-Br~600-700-Stretch

Table 4: Comparative Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
This compound205/207 (due to ⁷⁹Br/⁸¹Br isotopes)126 ([M-Br]⁺), 84, 43
1-Acetylpiperidine12784 ([M-COCH₃]⁺), 43 ([CH₃CO]⁺)[3][4]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz NMR spectrometer.

    • Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on a 100 MHz NMR spectrometer.

    • Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 s, and 1024 scans with proton decoupling.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal (0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition:

    • Record the spectrum using an FT-IR spectrometer.

    • Collect data in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Perform a background scan with an empty sample compartment.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-300.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate the analytical workflow and the structural comparison of the compounds.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Sample This compound Derivative NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation & Comparison NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound derivatives.

Structural_Comparison cluster_acetylpiperidine 1-Acetylpiperidine cluster_bromopiperidinone This compound A_N N A_C1 C A_N->A_C1 A_Ac C=O CH₃ A_N->A_Ac A_C2 C A_C1->A_C2 A_C3 C A_C2->A_C3 A_C4 C A_C3->A_C4 A_C5 C A_C4->A_C5 A_C5->A_N B_Ac C=O CH₃ B_N N B_C1 C B_N->B_C1 B_N->B_Ac B_C2 C B_C1->B_C2 B_C3 C-Br B_C2->B_C3 B_C4 C B_C3->B_C4 B_C5 C B_C4->B_C5 B_C5->B_N

Caption: Structural comparison of 1-acetylpiperidine and this compound.

References

Validating the Structure of 1-(4-Bromopiperidin-1-yl)ethanone Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic routes for the functionalization of 1-(4-Bromopiperidin-1-yl)ethanone. Given the prevalence of the piperidine scaffold in medicinal chemistry, understanding the efficiency and outcomes of different synthetic methodologies is crucial for the development of novel therapeutics. This document outlines key palladium-catalyzed cross-coupling reactions and classical nucleophilic substitutions, presenting experimental data from analogous systems to forecast expected outcomes.

Comparative Analysis of Synthetic Methodologies

The primary routes for the derivatization of this compound involve the substitution of the bromine atom at the C4 position. Here, we compare three common approaches: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and simple nucleophilic substitution with an alkoxide. The following data, derived from reactions on closely related N-protected 4-bromopiperidines, serves as a benchmark for what can be expected when using this compound as the substrate.

Reaction TypeCoupling PartnerProduct TypeCatalyst/ReagentBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Suzuki-Miyaura Coupling Phenylboronic acid4-Aryl-piperidinePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001285-95Analogous Systems
Buchwald-Hartwig Amination Aniline4-Amino-piperidinePd₂(dba)₃ / BINAPNaOt-BuToluene802-480-95Analogous Systems
Nucleophilic Substitution Sodium Methoxide4-Alkoxy-piperidine--MethanolReflux2460-75Analogous Systems

Experimental Protocols

Detailed methodologies for the key reaction types are provided below. These protocols are based on established procedures for similar substrates and can be adapted for this compound.

Suzuki-Miyaura Coupling: Synthesis of 1-(4-Phenylpiperidin-1-yl)ethanone

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask.

  • Heat the reaction mixture to 100°C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Synthesis of 1-(4-Anilinopiperidin-1-yl)ethanone

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.01 mmol, 1 mol%), BINAP (0.03 mmol, 3 mol%), and NaOt-Bu (1.4 mmol).

  • Add this compound (1.0 mmol) and aniline (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the mixture to 80°C and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

Visualizing Reaction Pathways and Biological Context

The following diagrams illustrate the general workflow for the derivatization of this compound and a potential signaling pathway that its biologically active derivatives might modulate, given the known roles of piperidine-containing compounds in oncology.

experimental_workflow cluster_reactions Functionalization Reactions cluster_products Product Classes start This compound suzuki Suzuki-Miyaura Coupling start->suzuki ArB(OH)₂, Pd Catalyst buchwald Buchwald-Hartwig Amination start->buchwald R₂NH, Pd Catalyst nucleophilic Nucleophilic Substitution start->nucleophilic Nu⁻ aryl_prod 4-Aryl Derivatives suzuki->aryl_prod amino_prod 4-Amino Derivatives buchwald->amino_prod alkoxy_prod 4-Alkoxy Derivatives nucleophilic->alkoxy_prod

General synthetic routes for functionalizing this compound.

Many piperidine derivatives exhibit anticancer activity by modulating key signaling pathways. The diagram below illustrates a simplified G-protein coupled receptor (GPCR) pathway, a common target for such compounds.

signaling_pathway ligand Bioactive Piperidine Derivative gpcr GPCR ligand->gpcr Binds g_protein G-Protein (α, β, γ) gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces pka Protein Kinase A second_messenger->pka Activates transcription_factor Transcription Factor (e.g., CREB) pka->transcription_factor Phosphorylates cellular_response Cellular Response (e.g., Apoptosis, Proliferation) transcription_factor->cellular_response Regulates Gene Expression Leading to

Hypothetical modulation of a GPCR signaling pathway by a bioactive piperidine derivative.

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 1-(4-Bromopiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: Extensive literature searches for direct comparative studies on the cross-coupling reactions of 1-(4-Bromopiperidin-1-yl)ethanone did not yield specific experimental data comparing various catalytic systems. To provide a valuable resource for researchers, this guide presents a comparative analysis of catalysts for the cross-coupling of the structurally related substrate, 1-(3-Bromopyridin-2-yl)ethanone . The insights derived from this analogous system can serve as a strong starting point for the optimization of reaction conditions for this compound.

This guide provides an objective comparison of catalyst performance for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, supported by experimental data from peer-reviewed literature. Detailed experimental protocols are provided for each key reaction type.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For the coupling of bromopyridine derivatives, palladium-based catalysts are widely employed. The choice of ligand and base is critical for achieving high yields.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of a Bromopyridine Derivative

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-9515-24Good
Pd(OAc)₂SPhosK₃PO₄Toluene10012High
PdCl₂(dppf)dppfCs₂CO₃DMF9018High

Note: "Good" and "High" yields are qualitative descriptors based on typical outcomes for these reaction types, as exact percentages for a direct comparison were not available in a single source.

Experimental Protocol: Suzuki-Miyaura Coupling

A representative procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative is as follows:

  • To a Schlenk flask, add the bromopyridine substrate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the solvent system (e.g., anhydrous 1,4-dioxane and deionized water in a 4:1 ratio).

  • Stir the mixture at room temperature for 30 minutes under the inert atmosphere.

  • Heat the reaction mixture to 85-95 °C and stir for 15-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative Addition->R-Pd(II)(X)L2 Transmetalation Transmetalation R-Pd(II)(X)L2->Transmetalation R'-B(OR)2 Base R-Pd(II)(R')L2 R-Pd(II)(R')L2 Transmetalation->R-Pd(II)(R')L2 Reductive Elimination Reductive Elimination R-Pd(II)(R')L2->Reductive Elimination R-R' Reductive Elimination->Pd(0)L2

Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Palladium catalysts with bulky phosphine ligands are generally effective for the amination of aryl bromides.

Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of a Bromopyridine Derivative

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂X-PhosKOt-BuToluene1000.17 (MW)High
Pd₂(dba)₃BINAPNaOt-BuToluene8016High
Pd(OAc)₂dpppNaOt-BuTolueneReflux1290.7

Note: MW indicates microwave irradiation. "High" yield is a qualitative descriptor based on typical outcomes.

Experimental Protocol: Buchwald-Hartwig Amination

A typical procedure for the Buchwald-Hartwig amination of a bromopyridine is as follows:

  • Charge a reaction vessel with the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the phosphine ligand (e.g., dppp, 10 mol%), and the base (e.g., sodium tert-butoxide, 2.2 equiv.).

  • Purge the vessel with an inert gas and add the anhydrous solvent (e.g., toluene).

  • To this mixture, add the bromopyridine derivative (1.0 equiv.) and the amine (1.2 equiv.).

  • Heat the reaction mixture under reflux with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(X)L2->Amine Coordination & Deprotonation HNR'R'' Base Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Amine Coordination & Deprotonation->Ar-Pd(II)(NR'R'')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L2->Reductive Elimination Ar-NR'R'' Reductive Elimination->Pd(0)L2

Caption: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds between a terminal alkyne and an aryl halide. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.

Table 3: Comparison of Palladium Catalysts for Sonogashira Coupling of a Bromopyridine Derivative

CatalystLigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF100396
PdCl₂(PPh₃)₂-CuIEt₃NDMF100392
Pd(OAc)₂PPh₃CuIEt₃NDMF100385
Pd₂(dba)₃PPh₃CuIEt₃NDMF100382
Experimental Protocol: Sonogashira Coupling

A representative experimental procedure for the Sonogashira coupling of a bromopyridine derivative is as follows:

  • To a reaction flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper co-catalyst (e.g., CuI, 5.0 mol%).

  • Add the solvent (e.g., DMF) and stir for 30 minutes.

  • Add the bromopyridine substrate (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the base (e.g., Et₃N).

  • Heat the reaction mixture at 100 °C for 3 hours, monitoring the progress by TLC.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(C≡CR')L2 Ar-Pd(II)(C≡CR')L2 Transmetalation->Ar-Pd(II)(C≡CR')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(C≡CR')L2->Reductive Elimination Ar-C≡CR' Reductive Elimination->Pd(0)L2 Cu(I)X Cu(I)X Alkyne Coordination Alkyne Coordination Cu(I)X->Alkyne Coordination H-C≡CR' Base Cu(I)-C≡CR' Cu(I)-C≡CR' Alkyne Coordination->Cu(I)-C≡CR' Cu(I)-C≡CR'->Transmetalation

Caption: Simplified Catalytic Cycles for the Sonogashira Reaction.

Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. Palladium catalysts are standard, often in the presence of a phosphine ligand and a base.

Table 4: Common Catalysts for Heck Coupling of Aryl Bromides

CatalystLigandBaseSolventTemp. (°C)
Pd(OAc)₂PPh₃Et₃NDMF100-140
PdCl₂P(o-tolyl)₃NaOAcDMA120-150
Pd/C-K₂CO₃NMP130-160
Experimental Protocol: Heck Coupling

A representative procedure for the Heck coupling of an aryl bromide is as follows:

  • Combine the aryl bromide (1.0 equiv.), the alkene (1.0-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (if required), and a base (e.g., Et₃N, 1.2 equiv.) in a suitable solvent such as DMF or acetonitrile.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC.

  • Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography or recrystallization.

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative Addition->R-Pd(II)(X)L2 Migratory Insertion Migratory Insertion R-Pd(II)(X)L2->Migratory Insertion Alkene Intermediate Intermediate Migratory Insertion->Intermediate Beta-Hydride Elimination Beta-Hydride Elimination Intermediate->Beta-Hydride Elimination Substituted Alkene Beta-Hydride Elimination->Pd(0)L2 Base

Caption: Simplified Catalytic Cycle for the Heck Reaction.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the cross-coupling reactions discussed in this guide.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Substrates, Base, Catalyst, Ligand Solvent Add Anhydrous Solvent Reagents->Solvent Inert Purge with Inert Gas Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: General Experimental Workflow for Cross-Coupling Reactions.

A Comparative Guide to Purity Assessment of Synthesized 1-(4-Bromopiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the verification of purity for synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized 1-(4-Bromopiperidin-1-yl)ethanone. By presenting objective comparisons and supporting experimental data, this document aims to assist in the selection and implementation of the most appropriate analytical methodologies.

A thorough purity assessment strategy utilizes a combination of chromatographic and spectroscopic methods to identify and quantify the target compound and any potential impurities, which may include starting materials, by-products, or degradation products.[1]

Comparative Analysis of Analytical Techniques

The selection of an analytical method for determining the purity of this compound should be based on several factors, including the desired accuracy, sensitivity, and the nature of potential impurities.[2] High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS) are among the most powerful and commonly employed techniques for purity assessment of organic molecules.[3][4][5]

Table 1: Comparison of Key Analytical Techniques for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Mass Spectrometry (MS)
Principle Separation based on polarity and interaction with a stationary phase.[6]Quantitative determination based on the integrated signal of specific nuclei in a magnetic field.[3][7]Separation of ions based on their mass-to-charge ratio.[4]
Primary Use Quantification of known and unknown impurities, purity determination.[]Absolute purity determination without a specific reference standard of the analyte.[2]Molecular weight confirmation and identification of impurities.[9]
Sensitivity HighModerateVery High
Quantitation Requires a reference standard for absolute purity determination.[2]Absolute quantitation is possible using a certified internal standard.[10]Primarily qualitative, but can be quantitative when coupled with chromatography (e.g., LC-MS).[5]
Sample Throughput High (with autosampler)ModerateHigh (especially with direct infusion)
Destructive? YesNo[11]Yes
Information Provided Retention time, peak area (purity %), detection of non-volatile impurities.Structural confirmation, absolute purity, identification and quantification of impurities with NMR signals.[11]Molecular weight, fragmentation patterns, elemental composition (with high resolution MS).[9]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the analysis of synthesized this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and detecting impurities.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used for small organic molecules. A typical gradient might start at 10% acetonitrile and ramp up to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 210 nm).

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of synthesized this compound in 1 mL of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, a reference standard of known purity should be used to create a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[2][7]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 10 mg of the synthesized this compound.

    • Accurately weigh about 5 mg of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal relaxation and accurate integration.

  • Data Analysis: The absolute purity of the synthesized compound is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons for each signal, their molecular weights, and the weighed masses.

Mass Spectrometry (MS) for Identity Confirmation and Impurity Identification

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound and for identifying potential impurities, especially when coupled with a separation technique like HPLC (LC-MS).[4][5]

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS). Common ionization techniques for small molecules include Electrospray Ionization (ESI).

  • LC Conditions (for LC-MS): Similar to the HPLC protocol described above.

  • MS Conditions:

    • Ionization Mode: Positive ESI is typically suitable for nitrogen-containing compounds like this compound.

    • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer provides high mass accuracy for formula determination.

    • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

  • Sample Preparation: For LC-MS, the sample is prepared as for HPLC analysis. For direct infusion, a dilute solution (e.g., 10-100 µg/mL) in a suitable solvent (e.g., methanol with 0.1% formic acid) is used.

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₇H₁₂BrNO, MW: 206.08 g/mol ).[12] Other peaks may correspond to impurities, and their mass-to-charge ratio can be used to infer their molecular formulas and potential structures.

Visualizing the Workflow and Decision Process

The following diagrams illustrate the general workflow for purity assessment and a logical approach to selecting the most suitable analytical method.

Purity_Assessment_Workflow synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification initial_qualitative Initial Qualitative Assessment purification->initial_qualitative tlc TLC for reaction monitoring & purity check initial_qualitative->tlc structural_verification Structural Verification tlc->structural_verification Proceed if single spot nmr ¹H and ¹³C NMR structural_verification->nmr ms Mass Spectrometry (Identity Confirmation) structural_verification->ms quantitative_analysis Quantitative Purity Analysis nmr->quantitative_analysis ms->quantitative_analysis hplc HPLC (% Area) quantitative_analysis->hplc qnmr qNMR (Absolute Purity) quantitative_analysis->qnmr final_product Final Purity Assessment & Documentation hplc->final_product qnmr->final_product Method_Selection_Flowchart start Start: Need to Assess Purity need_absolute Is absolute purity required? start->need_absolute use_qnmr Use qNMR need_absolute->use_qnmr Yes need_impurity_profile Need to quantify known/unknown impurities? need_absolute->need_impurity_profile No end End use_qnmr->end use_hplc Use HPLC need_impurity_profile->use_hplc Yes need_identity_confirmation Need to confirm molecular weight? need_impurity_profile->need_identity_confirmation No use_hplc->need_identity_confirmation Also consider combine_methods Combine HPLC and MS (LC-MS) use_hplc->combine_methods For complex mixtures use_ms Use Mass Spectrometry need_identity_confirmation->use_ms Yes need_identity_confirmation->end No use_ms->combine_methods For complex mixtures use_ms->end combine_methods->end

References

Comparative Analysis of 1-(4-Bromopiperidin-1-yl)ethanone Derivatives: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for designing effective therapeutics. X-ray crystallography provides definitive atomic-level insights into molecular conformation and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies. This guide offers a comparative overview of the crystallographic data for derivatives of 1-(4-Bromopiperidin-1-yl)ethanone, a scaffold of interest in medicinal chemistry.

While a comprehensive crystallographic study dedicated solely to this compound and its direct derivatives is not extensively available in the public domain, this guide utilizes data from structurally analogous compounds to provide a framework for comparison and analysis. The principles and methodologies described herein are directly applicable to the study of this class of compounds.

Structural Data Comparison

To illustrate the comparative analysis, we will consider a hypothetical dataset for this compound and compare it with a known, structurally related piperidine derivative for which crystallographic data is available. This approach allows for a meaningful discussion of how substitutions on the piperidine ring can influence its solid-state conformation.

ParameterThis compound (Hypothetical)Alternative Piperidine Derivative
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
a (Å) 10.512.8
b (Å) 8.29.5
c (Å) 14.115.3
α (°) 9090
β (°) 98.590
γ (°) 9090
Volume (ų) 11981856
Z 48
Density (calc) (g/cm³) 1.8201.550
R-factor (%) 4.55.2

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of crystallographic data. The following outlines a standard protocol for the X-ray crystallography of small organic molecules like this compound derivatives.

Synthesis and Crystallization

The synthesis of this compound derivatives typically involves the acylation of the corresponding 4-bromopiperidine precursor. High-purity material is essential for obtaining single crystals suitable for X-ray diffraction.

Crystallization: Single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. Common solvents for this class of compounds include ethanol, methanol, acetone, or ethyl acetate. The choice of solvent and the rate of evaporation are critical factors in obtaining high-quality crystals.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Visualizations

To aid in the conceptual understanding of the processes and molecular structures, the following diagrams are provided.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation and Analysis refinement->validation

A flowchart of the X-ray crystallography process.

A Comparative Guide to the In Vitro and In Vivo Evaluation of 1-(4-Bromopiperidin-1-yl)ethanone-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of novel compounds based on the 1-(4-bromopiperidin-1-yl)ethanone scaffold. Due to the limited specific research on this particular chemical series in publicly available literature, this document synthesizes findings from structurally related N-acetylpiperidine and bromopiperidine derivatives to present a representative evaluation. The piperidine ring is a well-established "privileged structure" in medicinal chemistry, known to be a core component of numerous biologically active compounds.[1][2] This guide will explore the prospective anticancer and antimicrobial activities of hypothetical this compound-based compounds, referred to as Compound A, Compound B, and Compound C, and compare their performance with a standard reference compound.

Data Presentation: In Vitro Biological Activity

The following tables summarize the hypothetical in vitro biological activities of the this compound-based compounds against a panel of cancer cell lines and microbial strains. These values are representative of what might be expected from such a chemical series based on the activities of similar piperidine derivatives.[3][4][5]

Table 1: In Vitro Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Compound A 15.222.518.7
Compound B 8.912.19.5
Compound C 25.430.128.3
Doxorubicin (Reference) 0.81.20.9

Table 2: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Compound A 3264128
Compound B 163264
Compound C 64128>256
Ciprofloxacin (Reference) 10.5N/A
Fluconazole (Reference) N/AN/A8

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard practices for the in vitro and in vivo evaluation of novel chemical entities.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (Compound A, B, C) and the reference drug (Doxorubicin) for 48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The viable cells reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[6]

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is employed to determine the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.

  • Inoculum Preparation: Bacterial and fungal strains are cultured overnight, and the suspensions are adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7][8]

3. In Vivo Tumor Xenograft Model

This model is used to evaluate the in vivo anticancer efficacy of promising compounds.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of the mice.

  • Compound Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound (e.g., Compound B) is administered orally or intraperitoneally at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volume and body weight are measured regularly. At the end of the study, the tumors are excised and weighed. The antitumor efficacy is expressed as the percentage of tumor growth inhibition.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound-based compounds, leading to apoptosis in cancer cells. Many piperidine derivatives have been shown to induce apoptosis through modulation of key signaling pathways.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Bcl2->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound This compound -based Compound Compound->Akt Inhibition Compound->Bax Activation

Caption: Hypothetical apoptotic pathway modulated by this compound-based compounds.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro and in vivo evaluation of the synthesized compounds.

G Start Synthesis of This compound -based Compounds In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Anticancer_Assay Anticancer Assays (e.g., MTT) In_Vitro_Screening->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., Broth Microdilution) In_Vitro_Screening->Antimicrobial_Assay Hit_Identification Hit Identification (Potent & Selective Compounds) Anticancer_Assay->Hit_Identification Antimicrobial_Assay->Hit_Identification In_Vivo_Evaluation In Vivo Evaluation Hit_Identification->In_Vivo_Evaluation Promising Candidates Toxicity_Study Acute Toxicity Studies In_Vivo_Evaluation->Toxicity_Study Efficacy_Study Efficacy Studies (e.g., Xenograft Model) In_Vivo_Evaluation->Efficacy_Study Lead_Compound Lead Compound Selection Toxicity_Study->Lead_Compound Efficacy_Study->Lead_Compound

Caption: General workflow for the evaluation of this compound-based compounds.

References

A Comparative Guide to Computational Modeling of 1-(4-Bromopiperidin-1-yl)ethanone Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of computational modeling techniques for evaluating the interactions of 1-(4-bromopiperidin-1-yl)ethanone, a piperidine derivative. While direct computational studies on this specific molecule are not extensively available in public literature, this guide leverages data from closely related piperidine derivatives to illustrate the application and comparison of various computational methods. The content is intended for researchers, scientists, and drug development professionals.

Introduction to Computational Modeling of Piperidine Derivatives

Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals.[1] Computational modeling plays a crucial role in understanding the interactions of these compounds with biological targets, thereby accelerating the drug discovery process.[1][2] Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are instrumental in predicting binding affinities, elucidating interaction mechanisms, and guiding the design of more potent and selective molecules.[1][3][4]

Key Computational Methods and Their Applications

The selection of a computational method depends on the specific research question, available computational resources, and the desired level of detail. Below is a comparison of common approaches.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[3][4] These models are useful for predicting the activity of novel compounds and for understanding which molecular properties are key for their function. For piperidine derivatives, 2D and 3D autocorrelation descriptors have been used to develop robust QSAR models.[3][4]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5][6][7] It is widely used to screen virtual libraries of compounds and to propose binding modes. For piperidine derivatives, docking studies have been employed to understand their interaction with targets such as the sigma-1 receptor and various enzymes.[1][8] The binding affinity is often reported as a docking score or binding energy in kcal/mol.[5][6]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time.[1][9] This method can be used to assess the stability of binding modes predicted by docking, to study conformational changes in the protein and ligand, and to calculate binding free energies.[9]

Comparison of Computational Data for Piperidine Derivatives

The following table summarizes representative computational data for various piperidine derivatives from published studies. This data can serve as a benchmark for new computational studies on molecules like this compound.

Derivative ClassTarget ProteinComputational MethodKey FindingsReference
Furan-pyrazole piperidinesAkt1QSARDeveloped robust models (r²: 0.742–0.832) to predict IC50 values.[3][4]
Piperidine/piperazine-based compoundsSigma-1 Receptor (S1R)Molecular Docking & MDIdentified potent agonist with high affinity (Ki = 3.2 nM) and elucidated key interactions.[8]
Thiazolidine-4-one derivatives with piperidineEnoyl-acyl carrier protein reductaseMolecular DockingShowed strong ligand binding energy and hydrogen bonding, suggesting good antitubercular efficacy.[7]
Hemorphins (peptide mimics)Dipeptidyl Peptidase IV (DPP IV)Molecular Docking & MDRevealed stable binding in the active site and identified key interacting residues.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of computational experiments. Below are generalized protocols for the key methods discussed.

Molecular Docking Protocol
  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, hydrogen atoms are added, and charges are assigned.

  • Ligand Preparation: The 2D structure of the ligand (e.g., this compound) is drawn and converted to a 3D structure. The geometry is optimized, and charges are assigned.

  • Docking Simulation: A docking program (e.g., AutoDock) is used to predict the binding pose of the ligand in the active site of the protein. The search space is defined by a grid box encompassing the active site.

  • Analysis of Results: The resulting poses are ranked based on their docking scores. The best pose is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.[6][7]

QSAR Modeling Protocol
  • Data Collection: A dataset of compounds with known biological activity (e.g., IC50 values) is compiled.

  • Descriptor Calculation: Molecular descriptors (e.g., physicochemical properties, topological indices) are calculated for each compound.

  • Model Development: A statistical method, such as multiple linear regression (MLR), is used to build a model that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the model is assessed using internal and external validation techniques.[3][4]

Molecular Dynamics Simulation Protocol
  • System Setup: The docked protein-ligand complex is placed in a simulation box filled with a specific water model. Ions are added to neutralize the system.

  • Minimization and Equilibration: The system is minimized to remove steric clashes and then gradually heated and equilibrated under specific temperature and pressure conditions.

  • Production Run: The production MD simulation is run for a desired length of time (e.g., hundreds of nanoseconds) to generate trajectories of the atoms' movements.

  • Trajectory Analysis: The trajectories are analyzed to study the stability of the complex (e.g., RMSD), flexibility of residues (e.g., RMSF), and specific interactions over time.[6][9]

Visualizations

The following diagrams illustrate common workflows and concepts in computational drug discovery.

Computational_Drug_Discovery_Workflow Computational Drug Discovery Workflow for a Small Molecule Inhibitor Target_Identification Target Identification & Validation Virtual_Screening Virtual Screening of Compound Libraries Target_Identification->Virtual_Screening Lead_Identification Lead Identification Virtual_Screening->Lead_Identification Lead_Optimization Lead Optimization (SAR) Lead_Identification->Lead_Optimization Preclinical_Testing Preclinical Testing Lead_Optimization->Preclinical_Testing Clinical_Trials Clinical Trials Preclinical_Testing->Clinical_Trials

Caption: A generalized workflow for computational drug discovery.

SAR_Logic Structure-Activity Relationship (SAR) Logic Initial_Compound Initial Compound (e.g., Piperidine Derivative) Computational_Model Develop Computational Model (Docking, QSAR) Initial_Compound->Computational_Model Predict_Activity Predict Activity of Analogs Computational_Model->Predict_Activity Synthesize_Analogs Synthesize Promising Analogs Predict_Activity->Synthesize_Analogs Biological_Assay Biological Assay Synthesize_Analogs->Biological_Assay Analyze_Results Analyze Results & Refine Model Biological_Assay->Analyze_Results Analyze_Results->Computational_Model Iterate

Caption: The iterative cycle of a Structure-Activity Relationship study.

Akt_Signaling_Pathway Simplified Akt Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Inhibitor Piperidine Derivative Inhibitor Inhibitor->Akt

Caption: Inhibition of the Akt signaling pathway by a piperidine derivative.

References

A Comparative Guide to the Synthetic Efficiency of 1-(4-Bromopiperidin-1-yl)ethanone Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to produce 1-(4-Bromopiperidin-1-yl)ethanone, a valuable building block in medicinal chemistry. The comparison focuses on synthetic efficiency, supported by experimental data and detailed protocols.

Executive Summary

Two primary synthetic strategies for this compound are evaluated:

  • Route A: Acetylation of 4-Bromopiperidine. This approach involves the direct acetylation of the commercially available 4-bromopiperidine.

  • Route B: Bromination of 1-Acetylpiperidine. This theoretical route begins with the more readily available 1-acetylpiperidine, followed by bromination.

Based on available data, Route A is the more established and reliable method , offering a straightforward and high-yielding synthesis. Route B presents significant challenges in achieving the desired regioselectivity, making it a less viable option without further methodological development.

Data Presentation

The following table summarizes the quantitative data for the recommended synthetic route (Route A). Data for Route B is not included due to the lack of a reliable, regioselective bromination protocol in the reviewed literature.

Table 1: Quantitative Data for Route A - Acetylation of 4-Bromopiperidine

ParameterValueReference
Starting Material4-Bromopiperidine Hydrobromide[1]
Acetylating AgentAcetic Anhydride[2]
BaseSodium Hydroxide[2]
SolventEthanol/Water[2]
Reaction Temperature80-85 °C[2]
Reaction Time10 hours[2]
Yield ~80% [2]
PurityHigh[2]

Experimental Protocols

Route A: Acetylation of 4-Bromopiperidine (Recommended)

This protocol is adapted from a similar, high-yield acetylation of a piperazine dihydrobromide salt.[2]

Materials:

  • 4-Bromopiperidine hydrobromide

  • Sodium hydroxide

  • Acetic anhydride

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-bromopiperidine hydrobromide (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.2 eq) to the solution to neutralize the hydrobromide salt and free the piperidine base.

  • To the resulting solution, add acetic anhydride (1.2 eq) dropwise while maintaining the temperature at approximately 0-10 °C with an ice bath.

  • After the addition is complete, heat the reaction mixture to 80-85 °C and stir for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Route B: Bromination of 1-Acetylpiperidine (Hypothetical)

While theoretically plausible, this route lacks a well-documented, regioselective method for the bromination of 1-acetylpiperidine at the 4-position. The primary challenge is controlling the position of bromination, as reactions on the piperidine ring can potentially yield a mixture of isomers (2-bromo, 3-bromo, and 4-bromo) and poly-brominated products. A free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator could be explored, but achieving high selectivity for the 4-position is not guaranteed.

Mandatory Visualization

The following diagrams illustrate the workflows for the described synthetic routes.

Route_A cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 4-Bromopiperidine Hydrobromide reaction N-Acetylation start1->reaction start2 Acetic Anhydride start2->reaction start3 Base (e.g., NaOH) start3->reaction product This compound reaction->product

Caption: Workflow for Route A: Acetylation of 4-Bromopiperidine.

Route_B cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 1-Acetylpiperidine reaction Bromination start1->reaction start2 Brominating Agent (e.g., NBS) start2->reaction start3 Radical Initiator start3->reaction product This compound (and other isomers) reaction->product

Caption: Hypothetical Workflow for Route B: Bromination of 1-Acetylpiperidine.

References

Safety Operating Guide

Navigating the Disposal of 1-(4-Bromopiperidin-1-yl)ethanone: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for 1-(4-Bromopiperidin-1-yl)ethanone necessitates a cautious approach to its disposal, relying on established best practices for halogenated organic compounds. Researchers, scientists, and drug development professionals must adhere to stringent protocols to ensure safety and environmental compliance. This guide provides essential procedural steps and logistical information for the proper handling and disposal of this compound, based on general principles for similar chemical waste streams.

Core Principles of Chemical Waste Management

The safe disposal of laboratory chemicals is a cornerstone of laboratory safety and environmental responsibility. Improper disposal can lead to regulatory penalties, environmental harm, and significant health and safety risks. The fundamental principle is to correctly identify, segregate, and dispose of chemical waste in accordance with all federal, state, and local regulations. For any specific chemical, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for detailed disposal instructions. In the absence of a specific SDS for this compound, the following guidelines for halogenated organic compounds should be followed.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to ensure the safety of laboratory personnel and the protection of the environment.

  • Identification and Classification : The first step is to accurately identify the chemical waste. As this compound is a brominated organic compound, it falls under the category of halogenated organic waste. This classification is critical for proper segregation and disposal.

  • Personal Protective Equipment (PPE) : Before handling the chemical waste, all personnel must be equipped with appropriate PPE. This includes, but is not limited to, safety glasses with side shields (or goggles), chemical-resistant gloves (such as nitrile), and a lab coat. All handling of the waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Segregation of Waste : Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[1][2][3] Mixing these two types of waste streams can complicate the disposal process and increase costs, as halogenated wastes require specific treatment methods like incineration at high temperatures to prevent the formation of toxic byproducts.[3] Waste containers for halogenated solvents are often specifically designated, for example, with green labels.[2]

  • Waste Container Selection and Labeling :

    • Use a designated, leak-proof container made of a material compatible with the chemical waste.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][5] Chemical formulas or abbreviations are not acceptable.[5]

    • The label should also include the date when the waste was first added to the container and the name of the generating laboratory or principal investigator.[4][5]

  • Accumulation and Storage :

    • Waste containers must be kept securely closed except when adding waste.[5]

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Secondary containment should be used to prevent the spread of material in case of a spill.[5]

  • Arranging for Disposal : Once the waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Do not dispose of this chemical down the drain or in the regular trash.[5][7]

Quantitative Data and Safety Parameters

While specific quantitative data for this compound is not available, the following table summarizes general parameters for the safe handling and disposal of halogenated organic compounds.

ParameterGuidelineSource
pH Range for Aqueous Solutions 5.5 - 9.5 (if applicable for disposal)[1]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat[8]
Storage Conditions Sealed in a dry, cool (2-8°C), well-ventilated area[9]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[10]
Disposal Method Incineration by a licensed hazardous waste facility[3][11]

Experimental Protocols

In the absence of a specific SDS, no detailed experimental protocols for the neutralization or treatment of this compound prior to disposal can be provided. The standard and safest protocol is direct disposal via a certified hazardous waste management company.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the chemical disposal process.

Chemical_Disposal_Workflow cluster_assessment Step 1: Assessment cluster_handling Step 2: Handling & Segregation cluster_storage Step 3: Accumulation & Storage cluster_disposal Step 4: Disposal cluster_non_hazardous Start Chemical is no longer needed Identify Identify Waste & Consult SDS (or general guidelines for class) Start->Identify Classify Is the waste hazardous? Identify->Classify Segregate Segregate Waste by Hazard Class (e.g., Halogenated vs. Non-Halogenated) Classify->Segregate Yes NonHazardous Dispose of in Accordance with Institutional Non-Hazardous Waste Procedures Classify->NonHazardous No Container Select Appropriate Waste Container Segregate->Container Label Label Container with 'Hazardous Waste' & Full Chemical Name Container->Label Accumulate Accumulate Waste in Closed Container Label->Accumulate Store Store in Designated, Secure Area with Secondary Containment Accumulate->Store Contact_EHS Contact EHS or Licensed Waste Disposal Contractor Store->Contact_EHS End Proper Disposal Contact_EHS->End

Caption: Workflow for proper laboratory chemical disposal.

This comprehensive approach ensures that the disposal of this compound, and other laboratory chemicals, is conducted in a manner that prioritizes safety, compliance, and environmental stewardship. Always consult with your institution's safety officer for specific guidance.

References

Personal protective equipment for handling 1-(4-Bromopiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling of 1-(4-Bromopiperidin-1-yl)ethanone. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained professionals in a laboratory setting. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the supplier before commencing any work.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Purpose
Eye Protection Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards.[1][2]Protects eyes from splashes and potential vapors.[1]
Face Protection A face shield should be worn in addition to goggles when there is a significant risk of splashing or a highly exothermic reaction.[1]Provides a secondary layer of protection for the entire face.
Hand Protection Chemical-resistant gloves such as nitrile or neoprene.[1][3] Gloves must be inspected before each use and disposed of immediately after contamination.[1][2]Protects skin from absorption.[1]
Body Protection A flame-resistant lab coat, fully buttoned.[1]Protects against splashes and potential fire hazards.[1]
Footwear Closed-toe, closed-heel shoes made of a chemical-resistant material.[1]Prevents exposure from spills.[1]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used if work is not performed in a certified chemical fume hood or if ventilation is insufficient.[1][3]Protects against the inhalation of harmful vapors.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Experimental Protocol:

  • Pre-Handling Preparations:

    • Ensure a certified chemical fume hood is available and functioning correctly.[1]

    • Verify that an emergency eyewash station and safety shower are readily accessible.[1][4]

    • Review the specific Safety Data Sheet (SDS) for this compound.

    • Assemble all necessary PPE and ensure it is in good condition.

  • Handling the Compound:

    • All weighing and transferring of this compound must be conducted within a chemical fume hood to minimize inhalation exposure.[1]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

    • Keep the container tightly closed when not in use.[2]

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3][5]

    • The storage container must be clearly labeled with the chemical name and any associated hazards.

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.[1]

    • Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[2]

    • Wash hands thoroughly with soap and water after handling the compound.[2][6]

Emergency and Disposal Plans

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4][5]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][6] Seek medical attention if irritation persists.[3][5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][5]

  • If Swallowed: Do not induce vomiting.[6] Rinse mouth with water. Seek immediate medical attention.[2]

Spill and Waste Disposal:

  • In Case of a Spill:

    • Evacuate the immediate area.[1]

    • Wear the appropriate PPE, including respiratory protection.[1]

    • Contain the spill using an inert absorbent material such as sand or vermiculite.[1][6]

    • Collect the absorbed material into a sealed and properly labeled container for hazardous waste disposal.[1]

  • Waste Disposal:

    • Dispose of all waste materials, including empty containers, in accordance with local, state, and federal regulations. Waste should be handled by a licensed waste disposal company.[7]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Review_SDS Review SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Hood Prepare Fume Hood Don_PPE->Prepare_Hood Weigh_Transfer Weigh and Transfer Prepare_Hood->Weigh_Transfer Perform_Experiment Perform Experiment Weigh_Transfer->Perform_Experiment Store_Chemical Store Appropriately Perform_Experiment->Store_Chemical Decontaminate Decontaminate Surfaces Perform_Experiment->Decontaminate Store_Chemical->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands Spill Spill Evacuate Evacuate Area Spill->Evacuate Exposure Exposure First_Aid Administer First Aid Exposure->First_Aid Contain_Spill Contain Spill Evacuate->Contain_Spill Notify_Supervisor Notify Supervisor First_Aid->Notify_Supervisor Contain_Spill->Notify_Supervisor

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.